molecular formula C17H16N2O3 B12391772 ZT55

ZT55

Cat. No.: B12391772
M. Wt: 296.32 g/mol
InChI Key: BXYUEIJHUBBZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxy-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide is a synthetic indole-acetamide derivative of interest in medicinal chemistry research. While specific data on this compound is limited, its core structure is shared with several biologically active molecules, indicating significant research potential. Compounds featuring the indole scaffold linked to an acetamide group have demonstrated a range of therapeutic activities in preclinical studies . Notably, related N-alkoxy indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against both wild-type and drug-resistant strains of HIV-1 . Furthermore, structurally similar 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have shown excellent inhibitory activity against the Human Respiratory Syncytial Virus (RSV) in vitro, functioning at stages of viral fusion and genome replication . Beyond virology, research on analogous molecules, such as certain α1D/1A adrenergic receptor antagonists, points to potential applications in urological research, for instance, in relaxing prostate smooth muscle and inhibiting the progression of benign prostatic hyperplasia (BPH) . The presence of the 1-hydroxy and 2-methoxyphenyl substituents on this particular compound may influence its binding affinity and metabolic profile, making it a valuable candidate for structure-activity relationship (SAR) studies and lead optimization in these research areas. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(1-hydroxyindol-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-22-16-9-5-3-7-14(16)18-17(20)10-12-11-19(21)15-8-4-2-6-13(12)15/h2-9,11,21H,10H2,1H3,(H,18,20)

InChI Key

BXYUEIJHUBBZIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)O

Origin of Product

United States

Foundational & Exploratory

ZT55: A Deep Dive into its Mechanism of Action in JAK2V617F Positive Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZT55, a novel and highly selective tyrosine kinase inhibitor, in cells harboring the JAK2V617F mutation. This mutation is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This compound has demonstrated significant therapeutic potential by targeting the constitutively active JAK2-STAT signaling pathway, leading to cell cycle arrest and apoptosis in malignant cells. This document collates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Core Mechanism of Action: Selective Inhibition of JAK2V617F

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), with a particularly high affinity for the V617F mutant form of the enzyme. The JAK2V617F mutation leads to constitutive activation of the JAK2 kinase, driving uncontrolled cell proliferation and survival.[1] this compound competitively binds to the ATP-binding pocket of JAK2, preventing its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified through in vitro kinase assays and cell-based proliferation assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (μM)Selectivity vs. JAK2
JAK1>10>322-fold
JAK20.031-
JAK3>10>322-fold

Data sourced from in vitro kinase assays.[1]

Table 2: Anti-proliferative Activity of this compound in a JAK2V617F Positive Cell Line

Cell LineGenotypeIC50 (μM)
HELJAK2V617F18.05

Data from a 48-hour cell proliferation assay.[1]

Signaling Pathway Modulation

This compound exerts its therapeutic effects by directly inhibiting the constitutively active JAK2-STAT signaling pathway in JAK2V617F positive cells. This inhibition leads to a cascade of downstream events culminating in apoptosis.

Inhibition of JAK2 and STAT Phosphorylation

Treatment of JAK2V617F positive cells, such as the human erythroleukemia cell line HEL, with this compound leads to a significant reduction in the phosphorylation of JAK2 at tyrosine residues 1007/1008.[2] This, in turn, prevents the phosphorylation and activation of its primary downstream targets, STAT3 and STAT5.[1][2]

Regulation of Apoptotic and Cell Cycle Proteins

The inhibition of the JAK2-STAT pathway by this compound results in the modulation of key proteins involved in apoptosis and cell cycle regulation. Specifically, this compound treatment has been shown to:

  • Downregulate the anti-apoptotic protein Bcl-2. [2]

  • Upregulate the pro-apoptotic protein Bax. [2]

  • Upregulate the JAK-STAT negative feedback regulatory proteins SOCS1 and SOCS3. [2]

These changes in protein expression create a cellular environment that is permissive for apoptosis.

Induction of Caspase-Dependent Apoptosis and Cell Cycle Arrest

The molecular changes induced by this compound ultimately lead to the activation of the intrinsic apoptotic pathway. This is evidenced by the increased activity of caspase-9, the initiator caspase in this pathway, and caspase-3/7, the executioner caspases.[2] Furthermore, this compound treatment causes a cell cycle arrest at the G2/M phase in JAK2V617F positive cells.[1]

Signaling Pathway Diagram

ZT55_Mechanism_of_Action This compound Mechanism of Action in JAK2V617F Positive Cells This compound This compound pJAK2V617F p-JAK2V617F This compound->pJAK2V617F Inhibition CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest JAK2V617F JAK2V617F (Constitutively Active) JAK2V617F->pJAK2V617F Autophosphorylation STAT3_5 STAT3/5 pJAK2V617F->STAT3_5 Phosphorylation pSTAT3_5 p-STAT3/5 STAT3_5->pSTAT3_5 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3_5->Bcl2 Upregulation SOCS1_3 SOCS1/3 pSTAT3_5->SOCS1_3 Downregulation Proliferation Cell Proliferation pSTAT3_5->Proliferation Promotion Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: this compound inhibits JAK2V617F, leading to apoptosis and cell cycle arrest.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay (HTRF)

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of JAK family members.

HTRF_Kinase_Assay_Workflow HTRF Kinase Assay Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Recombinant JAK enzyme - Biotinylated substrate - ATP start->prep_reagents add_this compound Add this compound and JAK enzyme to microplate wells prep_reagents->add_this compound incubate1 Incubate to allow This compound-enzyme binding add_this compound->incubate1 add_substrate_atp Add biotinylated substrate and ATP to initiate kinase reaction incubate1->add_substrate_atp incubate2 Incubate to allow substrate phosphorylation add_substrate_atp->incubate2 add_detection Add HTRF detection reagents: - Eu3+-cryptate labeled anti-phospho antibody - Streptavidin-XL665 incubate2->add_detection incubate3 Incubate to allow detection complex formation add_detection->incubate3 read_plate Read plate on HTRF-compatible reader (665nm and 620nm emission) incubate3->read_plate analyze Calculate HTRF ratio and determine IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for determining in vitro kinase inhibition using HTRF.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound. Dilute recombinant JAK1, JAK2, or JAK3 enzyme, biotinylated substrate peptide, and ATP to their final concentrations in the kinase reaction buffer.

  • Kinase Reaction: In a microplate, add the this compound dilutions followed by the kinase. Incubate briefly to allow for compound binding. Initiate the kinase reaction by adding the biotinylated substrate and ATP.

  • Detection: Stop the reaction and add the HTRF detection reagents: a Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the results against the this compound concentration to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of JAK2V617F positive cells.

Protocol:

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • Viability Reagent Addition: Add a cell viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the JAK2-STAT signaling pathway.

Western_Blot_Workflow Western Blot Analysis Workflow start Start cell_treatment Treat HEL cells with various concentrations of this compound start->cell_treatment cell_lysis Lyse cells and quantify protein concentration cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-JAK2, anti-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Add chemiluminescent substrate and image the blot secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: Step-by-step workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat HEL cells with the desired concentrations of this compound for the specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-STAT5, STAT5, Bcl-2, Bax, SOCS1, SOCS3, and a loading control like GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

  • Cell Treatment: Treat HEL cells with this compound at various concentrations and for different durations.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution of JAK2V617F positive cells.

Protocol:

  • Cell Treatment and Fixation: Treat HEL cells with this compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activity Assay (Caspase-Glo® 3/7 and 9)

These luminescent assays measure the activity of key caspases involved in the apoptotic pathway.

Protocol:

  • Cell Treatment: Seed and treat HEL cells with this compound in a white-walled 96-well plate.

  • Reagent Addition: Add the Caspase-Glo® 9 or Caspase-Glo® 3/7 reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the caspase activity.

Conclusion

This compound is a highly selective and potent inhibitor of the JAK2V617F kinase. Its mechanism of action in JAK2V617F positive cells is well-defined, involving the direct inhibition of the JAK2-STAT signaling pathway. This leads to the modulation of key regulatory proteins, ultimately inducing caspase-dependent apoptosis and G2/M cell cycle arrest. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for myeloproliferative neoplasms. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

What is the chemical structure of ZT55 compound?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ZT55 Compound

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and biological properties of this compound, a novel selective inhibitor of Janus kinase 2 (JAK2).

Chemical Structure

This compound is a low molecular-weight compound derived from Isatis indigotica Fort.[1][2] Its chemical structure is presented below.

Chemical Structure of this compound Chemical structure and formula weight of this compound.

Quantitative Data

This compound has demonstrated high selectivity and potency as a JAK2 inhibitor. The following table summarizes its in vitro kinase inhibitory activity.[2]

KinaseIC50 (μM)
JAK1>10
JAK20.031
JAK3>10

Mechanism of Action: The JAK2-STAT Signaling Pathway

This compound functions as a potent inhibitor of the JAK2-STAT signaling pathway, which plays a crucial role in myeloproliferative neoplasms (MPNs).[1][2] A key activating mutation in this pathway, JAK2V617F, is found in a high percentage of patients with MPNs.[1] this compound selectively targets the ATP binding pocket of JAK2, inhibiting its kinase activity. This, in turn, prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3 and STAT5.[1][2] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.

Below is a diagram illustrating the inhibitory effect of this compound on the JAK2-STAT signaling pathway.

ZT55_JAK2_STAT_Pathway cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT3/5 JAK2->STAT Phosphorylation pSTAT p-STAT3/5 STAT_dimer STAT3/5 Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK2-STAT signaling pathway.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's activity.

In Vitro Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family members, a cell-free in vitro kinase assay is performed. Recombinant human JAK1, JAK2, and JAK3 proteins are incubated with this compound at various concentrations in the presence of a suitable substrate and ATP. The kinase activity is then measured, and the IC50 values are calculated from the dose-response curves.[2]

Cell Viability Assay

The anti-proliferative effects of this compound are assessed using cell viability assays on various cell lines, including those harboring the JAK2V617F mutation (e.g., HEL cells) and those with wild-type JAK2.[1] Cells are treated with a range of this compound concentrations for different time points. Cell viability is typically measured using assays such as the MTT or CellTiter-Glo® luminescent cell viability assay.

Apoptosis and Cell Cycle Analysis

To investigate the mechanism of this compound-induced cell death, apoptosis and cell cycle analyses are conducted. Cells treated with this compound are stained with markers such as Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cells. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Western Blot Analysis

The effect of this compound on the phosphorylation of JAK2 and downstream STAT proteins is evaluated by Western blot analysis. Cell lysates from this compound-treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of JAK2, STAT3, and STAT5.

In Vivo Xenograft Model

The in vivo efficacy of this compound is evaluated in a xenograft tumor model.[1] For example, human erythroleukemia (HEL) cells, which express the JAK2V617F mutation, are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.

Below is a workflow diagram for a typical in vivo xenograft study.

Xenograft_Workflow A Implant HEL cells (JAK2V617F+) into mice B Allow tumors to reach a specific size A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle control C->D E Monitor tumor volume and body weight D->E E->D Repeated treatment F Euthanize mice and excise tumors E->F G Analyze tumor weight and biomarkers F->G

References

The Emergence of ZT55: A Novel JAK2 Inhibitor from Isatis indigotica

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ZT55 is a novel, low molecular-weight compound originating from the traditional Chinese medicinal herb, Isatis indigotica Fort.[1][2]. Its discovery through a high-throughput screening program has identified it as a potent and highly selective inhibitor of Janus kinase 2 (JAK2), particularly the V617F mutant, a key driver in myeloproliferative neoplasms (MPNs)[1][2][3]. This technical guide provides a comprehensive overview of the origin, discovery, and preclinical evaluation of this compound, including detailed experimental methodologies and a summary of its biological activity.

Origin and Discovery of this compound

This compound is a synthetic derivative of bioactive constituents found in the roots of Isatis indigotica[4][5][6]. The discovery of this compound was the result of a high-throughput screening designed to identify compounds with selective inhibitory activity against JAK2[1]. While the precise synthetic pathway from a natural precursor in Isatis indigotica is proprietary, the foundational knowledge of the plant's rich alkaloid content guided the exploration that led to the identification of this potent inhibitor[7].

Mechanism of Action: Selective JAK2 Inhibition

This compound exerts its therapeutic effects through the selective inhibition of the JAK2 tyrosine kinase. It demonstrates remarkable potency against the constitutively active JAK2V617F mutant, which is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis[1][2][8].

Kinase Inhibition Profile

In vitro kinase assays have established the high selectivity of this compound for JAK2 over other members of the JAK family.

KinaseIC50 (μM)Selectivity (fold vs. JAK2)
JAK1~10~322
JAK2 0.031 1
JAK3~10~322
Table 1: In vitro kinase inhibitory activity of this compound against JAK family members. Data sourced from cell-free kinase assays[1][2][3].
Inhibition of the JAK/STAT Signaling Pathway

This compound effectively blocks the JAK/STAT signaling cascade, a critical pathway for cell proliferation and survival that is hyperactivated in MPNs. Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, in cells harboring the JAK2V617F mutation[1][2]. This inhibition of signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately driving cancer cells towards apoptosis[1].

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3_5 STAT3/5 pJAK2->STAT3_5 Phosphorylates pSTAT3_5 p-STAT3/5 STAT3_5->pSTAT3_5 STAT_dimer STAT3/5 Dimer pSTAT3_5->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Bcl-2) Nucleus->Gene_Transcription Promotes This compound This compound This compound->pJAK2 Inhibits

Figure 1: this compound Inhibition of the JAK/STAT Signaling Pathway

Preclinical Efficacy of this compound

In Vitro Anti-Proliferative and Pro-Apoptotic Effects

This compound has demonstrated potent anti-proliferative effects in human erythroleukemia (HEL) cells, which are homozygous for the JAK2V617F mutation.

Cell LineThis compound Concentration (µM)Inhibition of Proliferation (%)
HEL (JAK2V617F)12.5Data not available
25Data not available
50Data not available
Table 2: Anti-proliferative effects of this compound on the HEL cell line. Quantitative data on the percentage of inhibition is not available in the provided search results[1][9].

Furthermore, this compound induces cell cycle arrest and apoptosis in a dose- and time-dependent manner in HEL cells.

This compound Concentration (µM)% Cells in G2/M Phase (24h)% Apoptotic Cells (48h)
0 (Control)BaselineBaseline
12.5IncreasedIncreased
25Significantly IncreasedSignificantly Increased
50Markedly IncreasedMarkedly Increased
Table 3: Effect of this compound on cell cycle distribution and apoptosis in HEL cells. Specific percentages are not detailed in the search results, but a clear dose-dependent increase was reported[1][9].
In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in a xenograft mouse model using HEL cells. Oral administration of this compound led to a significant suppression of tumor growth.

Treatment GroupDosageTumor Volume Reduction (%)
Vehicle Control-0
This compound100 mg/kg/daySignificant Reduction
Table 4: In vivo anti-tumor efficacy of this compound in a HEL cell xenograft model. The exact percentage of tumor volume reduction is not specified in the search results, but a drastic attenuation of tumor growth was observed[1][2][9].

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (HTRF)

The inhibitory activity of this compound against JAK family kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

HTRF_Assay_Workflow Start Start: Prepare Assay Components Add_this compound Add this compound (or vehicle) to assay plate Start->Add_this compound Add_Kinase Add recombinant JAK enzyme Add_this compound->Add_Kinase Incubate1 Incubate to allow inhibitor binding Add_Kinase->Incubate1 Add_Substrate Add biotinylated substrate and ATP Incubate1->Add_Substrate Incubate2 Incubate for kinase reaction Add_Substrate->Incubate2 Add_Detection Add Eu3+-cryptate labeled antibody and XL665-labeled streptavidin Incubate2->Add_Detection Incubate3 Incubate for detection complex formation Add_Detection->Incubate3 Read_Plate Read HTRF signal (665 nm / 620 nm) Incubate3->Read_Plate Analyze Analyze data and calculate IC50 Read_Plate->Analyze

Figure 2: Workflow for HTRF Kinase Inhibition Assay

Protocol:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes were used.

  • The assays were performed in 384-well plates.

  • This compound was serially diluted and added to the wells.

  • The kinase, biotinylated peptide substrate, and ATP were added to initiate the reaction.

  • After incubation, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) were added.

  • The HTRF signal was measured on a compatible plate reader, and IC50 values were calculated from the dose-response curves[10][11][12].

Cell Proliferation Assay

The effect of this compound on the proliferation of HEL cells was assessed using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.

Protocol:

  • HEL cells were seeded in 96-well plates and allowed to adhere.

  • Cells were treated with various concentrations of this compound or vehicle control for 24, 48, and 72 hours.

  • At the end of the incubation period, CCK-8 reagent was added to each well.

  • After a further incubation, the absorbance at 450 nm was measured using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control[9].

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.

Protocol:

  • HEL cells were treated with different concentrations of this compound for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Fixed cells were washed and then incubated with RNase A to degrade RNA.

  • Cells were stained with propidium iodide.

  • The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases was determined[6][13].

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.

Protocol:

  • HEL cells were treated with various concentrations of this compound for 48 hours.

  • Cells were harvested and washed with cold PBS.

  • Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[14][15].

Western Blot Analysis

The effect of this compound on the JAK/STAT signaling pathway was investigated by Western blot.

Protocol:

  • HEL cells were treated with this compound for 24 hours.

  • Total protein was extracted using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5, as well as Bcl-2 and Bax.

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[16][17][18].

In Vivo Xenograft Study

The anti-tumor activity of this compound in vivo was assessed in a subcutaneous HEL cell xenograft model in nude mice.

Protocol:

  • Female athymic BALB/c nude mice were subcutaneously injected with HEL cells.

  • When tumors reached a palpable size, mice were randomized into treatment and control groups.

  • This compound was administered orally at a dose of 100 mg/kg daily for a specified period.

  • Tumor volume and body weight were measured regularly.

  • At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed for analysis[19][20][21].

Conclusion

This compound, a novel compound derived from Isatis indigotica, has emerged as a promising therapeutic agent for the treatment of myeloproliferative neoplasms. Its high selectivity for JAK2, particularly the JAK2V617F mutant, and its potent anti-proliferative and pro-apoptotic effects in preclinical models, underscore its potential for clinical development. Further investigation into its synthetic optimization, pharmacokinetic and pharmacodynamic properties, and long-term safety is warranted to translate these promising preclinical findings into effective therapies for patients with MPNs and potentially other JAK2-driven diseases.

References

ZT55: A Potent and Selective Inhibitor of the JAK2-STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in hematopoiesis, immune regulation, and cellular proliferation. Dysregulation of this pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. ZT55, a novel small molecule, has emerged as a highly selective and potent inhibitor of JAK2, demonstrating significant therapeutic potential in preclinical models of MPNs. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). JAK2 is critically involved in the signaling of hematopoietic growth factors such as erythropoietin and thrombopoietin. The discovery of the JAK2 V617F gain-of-function mutation, present in a high percentage of MPN patients, has made JAK2 a prime therapeutic target.[1]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Dimerization STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruitment JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->Receptor Phosphorylation JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription STAT_dimer->Gene Binding to DNA

Figure 1: The canonical JAK-STAT signaling pathway.

This compound: Mechanism of Action and Selectivity

This compound is a potent inhibitor of JAK2 kinase activity.[2] It functions by competing with ATP for binding to the catalytic site of the JAK2 enzyme, thereby preventing the phosphorylation of its downstream substrates.[3] This inhibition is highly selective for JAK2.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays.

TargetIC50 (µM)Selectivity (fold vs JAK2)Reference
JAK2 0.031 - [1][2]
JAK1>10~322[2]
JAK3>10~322[2]

Table 1: In vitro inhibitory activity of this compound against JAK family kinases.

Cell LineMutationIC50 (µM) for Cell ProliferationReference
HELJAK2 V617F18.05[4]

Table 2: Anti-proliferative activity of this compound in a JAK2 V617F-positive cell line.

Pharmacokinetic Profile of this compound

A study in rats provided initial insights into the pharmacokinetic properties of this compound.

ParameterValueReference
Time to Max. Conc. (Tmax)0.5 hours[5]
Peak Concentration (Cmax)103.59 ± 10.11 ng/mL (low dose)[5]
185.23 ± 29.56 ng/mL (medium dose)[5]
355.98 ± 28.86 ng/mL (high dose)[5]
BioavailabilityLow[5]

Table 3: Pharmacokinetic parameters of this compound in rats after oral administration.

ZT55_Mechanism cluster_downstream Downstream Effects of this compound This compound This compound JAK2_active JAK2 (Active) This compound->JAK2_active Inhibition pSTAT Phosphorylated STAT (pSTAT) Apoptosis Apoptosis This compound->Apoptosis Induction CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest Induction SOCS SOCS1 / SOCS3 Upregulation This compound->SOCS Induction STAT STAT3 / STAT5 JAK2_active->STAT Phosphorylation STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression

Figure 2: Mechanism of action of this compound in inhibiting the JAK2-STAT pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the in vitro inhibitory activity of compounds against kinases.

Objective: To determine the IC50 value of this compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Biotinylated peptide substrate

  • ATP

  • This compound (or other test compounds)

  • HTRF KinEASE™ kit (or equivalent) containing Eu³⁺-cryptate labeled anti-phospho-tyrosine antibody and streptavidin-XL665

  • Assay plates (e.g., 384-well low volume)

  • HTRF-compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In an assay plate, add the kinase, biotinylated peptide substrate, and this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Eu³⁺-cryptate labeled antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

HTRF_Workflow Start Start Prepare Prepare Reagents (Kinase, Substrate, this compound, ATP) Start->Prepare Mix Mix Kinase, Substrate, and this compound in Assay Plate Prepare->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate_Kinase Incubate (Kinase Reaction) Initiate->Incubate_Kinase Stop Stop Reaction & Add Detection Reagents Incubate_Kinase->Stop Incubate_Detection Incubate (Detection) Stop->Incubate_Detection Read Read Plate (HTRF Reader) Incubate_Detection->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Figure 3: Workflow for the in vitro HTRF kinase inhibition assay.

Western Blot Analysis of JAK-STAT Pathway Phosphorylation

Western blotting is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway in cellular models.

Objective: To assess the effect of this compound on the phosphorylation of JAK2, STAT3, and STAT5 in cells.

Materials:

  • HEL 92.1.7 cells (or other suitable cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture HEL cells to the desired density.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Harvest and lyse the cells.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Cell Viability Assay

Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity.

Objective: To measure the anti-proliferative effect of this compound on a JAK2 V617F-positive cell line.

Materials:

  • HEL 92.1.7 cells

  • Cell culture medium

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., MTT, WST-8, or a kit like CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed HEL cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with serial dilutions of this compound or vehicle.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Downstream Cellular Effects of this compound

Inhibition of the JAK2-STAT pathway by this compound leads to several downstream cellular consequences in JAK2 V617F-positive cells.

  • Induction of Apoptosis: this compound treatment leads to caspase-dependent apoptosis.[1]

  • Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase.[1]

  • Upregulation of SOCS Proteins: this compound treatment has been shown to upregulate the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which are negative regulators of the JAK-STAT pathway.[5]

Conclusion and Future Directions

This compound is a potent and highly selective inhibitor of JAK2 with demonstrated efficacy in preclinical models of myeloproliferative neoplasms. Its ability to specifically target the constitutively active JAK2 V617F mutant kinase makes it a promising therapeutic candidate. Further investigation into its broader kinase selectivity profile, in vivo efficacy in various MPN models, and safety profile is warranted to support its potential clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of JAK-STAT signaling and drug discovery.

References

ZT55: A Novel Selective JAK2V617F Inhibitor for Myeloproliferative Neoplasms - An In Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies on ZT55, a novel, highly-selective tyrosine kinase inhibitor of JAK2V617F, a key driver in myeloproliferative neoplasms (MPNs). The data presented is compiled from preclinical research, offering a comprehensive overview of this compound's mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Myeloproliferative neoplasms are a group of clonal hematopoietic disorders characterized by the overproduction of one or more myeloid cell lineages. A significant number of MPN cases, including approximately 95% of polycythemia vera and over 50% of essential thrombocythemia and primary myelofibrosis cases, are driven by an activating mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation.[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival independent of normal cytokine stimulation.[1] this compound, a derivative of a natural product from Isatis indigotica Fort., has emerged as a potent and selective inhibitor of JAK2V617F.[1][3]

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its selectivity and potency against the JAK2 kinase and its downstream effects on MPN cells.

Parameter Value Assay Type Notes
IC50 vs. JAK2 0.031 µM (31 nM)Cell-free kinase assay (HTRF)Highly selective for JAK2.[4][5]
IC50 vs. JAK1 >10 µMCell-free kinase assay (HTRF)Over 322-fold more selective for JAK2 than JAK1.[1][3][5]
IC50 vs. JAK3 >10 µMCell-free kinase assay (HTRF)Over 322-fold more selective for JAK2 than JAK3.[1][3][5]
Cellular Effect Cell Line Key Findings
Anti-proliferative Activity HEL (JAK2V617F-expressing)Concentration- and time-dependent inhibition of proliferation.
Apoptosis Induction HELInduction of caspase-dependent apoptosis.[1]
Cell Cycle Arrest HELArrest at the G2/M phase.
Colony Formation Inhibition Primary cells from MPN patients (JAK2V617F)Significant suppression of erythroid colony formation.

Signaling Pathway Analysis

This compound effectively inhibits the constitutively active JAK2-STAT signaling pathway in cells harboring the JAK2V617F mutation. This is achieved through the direct inhibition of JAK2V617F autophosphorylation, which in turn prevents the phosphorylation and activation of downstream STAT3 and STAT5 transcription factors.[4]

JAK_STAT_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) pJAK2_V617F p-JAK2 V617F JAK2_V617F->pJAK2_V617F Autophosphorylation STAT35 STAT3/5 pJAK2_V617F->STAT35 Phosphorylates pSTAT35 p-STAT3/5 pSTAT35_dimer p-STAT3/5 Dimer pSTAT35->pSTAT35_dimer Dimerization This compound This compound This compound->pJAK2_V617F Inhibits Gene_Expression Gene Expression (Proliferation, Survival) pSTAT35_dimer->Gene_Expression Promotes

Inhibition of the JAK2-STAT signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay
  • Objective: To determine the inhibitory activity of this compound against JAK family kinases.

  • Methodology: Recombinant human JAK1, JAK2, and JAK3 proteins were used in a cell-free kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The inhibitory effect of this compound was assessed by quantifying the reduction in substrate phosphorylation in the presence of varying concentrations of the compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, was then calculated.

Cell Proliferation Assay
  • Objective: To evaluate the anti-proliferative effect of this compound on MPN cells.

  • Methodology: The HEL cell line, which expresses the JAK2V617F mutation, was cultured in the presence of various concentrations of this compound for different time points. Cell viability was measured using a standard method such as the MTT or CellTiter-Glo assay. The results were used to determine the concentration- and time-dependent effects of this compound on cell proliferation.

Apoptosis and Cell Cycle Analysis
  • Objective: To investigate the mechanisms by which this compound inhibits cell growth.

  • Methodology:

    • Apoptosis: HEL cells were treated with this compound, and apoptosis was assessed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Caspase activity (e.g., Caspase-3/7, Caspase-9) was measured using luminescent assays to confirm caspase-dependent apoptosis.[1][4]

    • Cell Cycle: this compound-treated HEL cells were fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • Objective: To assess the effect of this compound on the phosphorylation status of proteins in the JAK-STAT pathway.

  • Methodology: HEL cells were treated with various concentrations of this compound for a specified time (e.g., 24 hours). Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane and probed with primary antibodies specific for total and phosphorylated forms of JAK2, STAT3, and STAT5. The levels of protein expression and phosphorylation were then detected using secondary antibodies and a chemiluminescence system.[4]

Colony-Forming Assay
  • Objective: To determine the effect of this compound on the proliferative capacity of hematopoietic progenitor cells from MPN patients.

  • Methodology: Peripheral blood mononuclear cells were collected from MPN patients carrying the JAK2V617F mutation. These cells were cultured in a semi-solid medium (e.g., methylcellulose) in the presence of this compound. After a period of incubation, the number of erythroid colonies (burst-forming unit-erythroid or BFU-E) was counted to assess the inhibitory effect of this compound on the clonogenic potential of the patient-derived cells.

Experimental_Workflow_this compound cluster_invitro In Vitro Evaluation Kinase_Assay HTRF Kinase Assay (JAK1, JAK2, JAK3) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture HEL Cell Culture (JAK2V617F) Proliferation Proliferation Assay Cell_Culture->Proliferation Apoptosis_Cycle Apoptosis & Cell Cycle Assays Cell_Culture->Apoptosis_Cycle Western_Blot Western Blot Cell_Culture->Western_Blot Patient_Samples Primary MPN Patient Cells (JAK2V617F) Colony_Assay Colony Forming Assay Patient_Samples->Colony_Assay Growth_Inhibition Assess Growth Inhibition Proliferation->Growth_Inhibition Mechanism Determine Mechanism of Action Apoptosis_Cycle->Mechanism Pathway_Effect Analyze Pathway Inhibition Western_Blot->Pathway_Effect Progenitor_Effect Evaluate Effect on Progenitors Colony_Assay->Progenitor_Effect

Workflow for the in vitro evaluation of this compound.

Conclusion

The in vitro data strongly suggest that this compound is a highly selective and potent inhibitor of JAK2V617F. It effectively suppresses the constitutively active JAK-STAT signaling pathway, leading to the inhibition of proliferation, induction of apoptosis, and cell cycle arrest in MPN cells harboring the JAK2V617F mutation.[1] Furthermore, its ability to inhibit colony formation in primary cells from MPN patients highlights its potential as a therapeutic agent for these malignancies. These compelling preclinical findings provide a solid foundation for further investigation of this compound in clinical settings for the treatment of MPNs.[1]

References

ZT55: A Deep Dive into its Inhibitory Effect on JAK2 Tyrosine Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZT55, a novel and highly selective tyrosine kinase inhibitor, with a specific focus on its effect on the tyrosine phosphorylation of Janus kinase 2 (JAK2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors.[1][2] A gain-of-function mutation in JAK2, specifically the V617F mutation, leads to constitutive activation of its kinase domain, resulting in uncontrolled cell proliferation and survival, a hallmark of myeloproliferative neoplasms (MPNs).[3][4] this compound exerts its therapeutic effect by directly inhibiting the tyrosine phosphorylation of JAK2, thereby blocking the downstream signaling cascade.[3][5]

Quantitative Analysis of this compound's Inhibitory Potency

The selectivity and potency of this compound against the JAK family of kinases have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's high selectivity for JAK2 over other family members.

KinaseIC50 (μM)Selectivity (fold vs. JAK2)
JAK1>10>322
JAK2 0.031 1
JAK3>10>322

Data sourced from cell-free kinase assays using human recombinant JAK enzymes.[3][6]

Signaling Pathway and Mechanism of Inhibition

This compound targets the constitutively active JAK2V617F mutant, preventing its autophosphorylation at key tyrosine residues (Y1007/1008) in the activation loop, which is a critical step for its kinase activity.[1][3] This inhibition of JAK2 phosphorylation subsequently blocks the phosphorylation and activation of its primary downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][5] The unphosphorylated STATs are unable to dimerize and translocate to the nucleus to initiate the transcription of genes involved in cell proliferation and survival.

Furthermore, this compound treatment has been observed to upregulate the expression of Suppressors of Cytokine Signaling (SOCS) proteins, specifically SOCS1 and SOCS3.[3] These proteins act as negative feedback regulators of the JAK-STAT pathway, further contributing to the suppression of the aberrant signaling.[3]

ZT55_JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_V617F JAK2 (V617F) p_JAK2 p-JAK2 (Y1007/8) JAK2_V617F->p_JAK2 Autophosphorylation STAT3_5 STAT3/5 p_JAK2->STAT3_5 Phosphorylation p_STAT3_5 p-STAT3/5 STAT_Dimer p-STAT3/5 Dimer p_STAT3_5->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_Dimer->Gene_Transcription Nuclear Translocation This compound This compound This compound->p_JAK2 Inhibition SOCS1_3 SOCS1/3 SOCS1_3->p_JAK2 Negative Feedback Gene_Transcription->SOCS1_3 Upregulation

Figure 1: this compound's inhibitory effect on the JAK2-STAT signaling pathway.

Experimental Protocols

The following sections detail the methodologies used to evaluate the effect of this compound on JAK2 tyrosine phosphorylation.

In Vitro Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 96-well plate, add the recombinant JAK enzyme, the peptide substrate, and the this compound dilution or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of JAK2 and STAT Phosphorylation

This method is employed to assess the phosphorylation status of JAK2 and its downstream targets, STAT3 and STAT5, in a cellular context. The human erythroleukemia cell line HEL, which endogenously expresses the JAK2V617F mutation, is a commonly used model.[3]

Materials:

  • HEL cell line (expressing JAK2V617F)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound at various concentrations

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-JAK2 (Tyr1007/1008)

    • Rabbit anti-JAK2

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Rabbit anti-phospho-STAT5 (Tyr694)

    • Rabbit anti-STAT5

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed HEL cells and allow them to adhere. Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot cluster_analysis Data Analysis Seed_Cells Seed HEL Cells (JAK2V617F) Treat_this compound Treat with this compound (various concentrations) Seed_Cells->Treat_this compound Cell_Lysis Cell Lysis Treat_this compound->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-JAK2, p-STAT3/5, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Band Intensity Quantification & Normalization Detection->Analysis

Figure 2: Experimental workflow for Western blot analysis.

Conclusion

This compound is a highly selective and potent inhibitor of JAK2 tyrosine phosphorylation. Its mechanism of action involves the direct inhibition of the constitutively active JAK2V617F mutant, leading to the suppression of the downstream STAT signaling pathway. The experimental data robustly supports the on-target activity of this compound, highlighting its potential as a therapeutic agent for the treatment of myeloproliferative neoplasms driven by the JAK2V617F mutation. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

Preliminary Technical Report: ZT55 for Polycythemia Vera

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) predominantly driven by a gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation, which is present in approximately 95% of cases.[1][2] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, resulting in uncontrolled production of red blood cells. ZT55 is a novel, low molecular-weight compound identified as a potent and highly selective inhibitor of JAK2, with particular activity against the JAK2V617F mutation.[1][3] Preclinical data indicate that this compound effectively suppresses the JAK2-STAT pathway, inhibits the proliferation of JAK2V617F-expressing cells, induces apoptosis, and demonstrates significant anti-tumor efficacy in vivo.[1][2] This document provides a technical overview of the preclinical data available for this compound, its mechanism of action, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the JAK2-STAT Pathway

The JAK2-STAT signaling cascade is crucial for the signal transduction downstream of cytokine receptors that control hematopoiesis.[1] The V617F mutation in the JAK2 pseudokinase domain results in its constitutive activation, leading to the constant phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] These activated STAT proteins translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival.

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[1][4] It has been shown to suppress the phosphorylation of JAK2 at the Y1007/8 residue, which is a key activation site.[1] This action blocks the subsequent phosphorylation of STAT3 and STAT5, thereby interrupting the aberrant signaling that drives the hyperproliferative state in PV.[1][4] Furthermore, studies suggest this compound may increase the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which are natural negative regulators of the JAK-STAT pathway and are often downregulated in cells with the JAK2V617F mutation.[1]

ZT55_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., EpoR) JAK2 JAK2 V617F (Constitutively Active) CytokineReceptor->JAK2 Ligand-independent signaling STAT STAT3 / STAT5 JAK2->STAT Phosphorylation pSTAT p-STAT3 / p-STAT5 (Dimerization) STAT->pSTAT Gene Target Gene Transcription (Proliferation, Survival) pSTAT->Gene Translocation This compound This compound This compound->JAK2 Inhibition

Figure 1: this compound Mechanism of Action on the JAK2-STAT Pathway.

Preclinical Efficacy Data

The activity of this compound has been evaluated through a series of in vitro, ex vivo, and in vivo experiments. The quantitative results are summarized in the tables below.

In Vitro Kinase Inhibitory Activity

This compound demonstrates high selectivity for JAK2 over other JAK family kinases in cell-free kinase assays.

KinaseIC50 (μM)Selectivity vs. JAK2
JAK2 0.031 1x
JAK1>10>322x
JAK3>10>322x
Table 1: Inhibitory concentration 50 (IC50) of this compound against JAK family kinases. Data derived from cell-free kinase assays.[1]
Cellular Activity in JAK2V617F-Expressing Cells

This compound was tested on the human erythroleukemia cell line HEL, which harbors the JAK2V617F mutation, and on primary cells from MPN patients.

Assay TypeCell TypeMetricResult
Cell Proliferation HEL (JAK2V617F)IC50Concentration-dependent inhibition[4]
Cell Cycle Arrest HEL (JAK2V617F)PhaseArrest at G2/M phase[1][4]
Apoptosis HEL (JAK2V617F)InductionCaspase-dependent apoptosis[1][4]
Colony Formation Primary BFU-E (MPN Patients, JAK2V617F)IC5019.47 - 35.43 μM[1]
Colony Formation Primary BFU-E (Healthy Donors, JAK2WT)IC50~60 μM[1]
Table 2: Summary of in vitro and ex vivo cellular effects of this compound.[1][4]
In Vivo Antitumor Activity

The efficacy of this compound was evaluated in a xenograft mouse model established with HEL cells.

ModelTreatmentOutcome
HEL Cell Xenograft This compoundSignificant suppression of tumor growth[1][4]
Table 3: In vivo efficacy of this compound.

Experimental Protocols

The following are summaries of the key methodologies used to evaluate this compound.[1][2]

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Cell-Free Kinase Assay (HTRF) CellCulture Cell Culture (HEL Cells, Primary Cells) Proliferation Proliferation Assay (MTS) CellCulture->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle WesternBlot Western Blot (p-JAK2, p-STAT3/5) CellCulture->WesternBlot CFU Colony Forming Assay (Primary Patient Cells) CellCulture->CFU Primary Cells Xenograft Xenograft Model (HEL cells in mice) Efficacy Tumor Growth Measurement Xenograft->Efficacy

References

Understanding the Selectivity of ZT55 for JAK2 over JAK1/JAK3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZT55, a novel, natural product-derived, small-molecule inhibitor, with a specific focus on its high selectivity for Janus kinase 2 (JAK2) over other JAK family members, particularly JAK1 and JAK3. The document outlines the quantitative data supporting this selectivity, details the experimental protocols used for its determination, and illustrates the key signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound demonstrates potent and selective inhibition of JAK2. In a cell-free kinase assay utilizing human recombinant JAK proteins, this compound showed an IC50 value of 0.031 μM against JAK2.[1][2][3][4][5] This inhibitory concentration is significantly lower than those for other JAK family members, highlighting its specificity. The compound is approximately 322-fold more selective for JAK2 than for either JAK1 or JAK3.[1][3] This high degree of selectivity is crucial for minimizing off-target effects, such as the immunosuppression often associated with the inhibition of JAK1 and JAK3.[6][7]

Kinase IC50 (μM) Selectivity Fold (vs. JAK2)
JAK1~10.0~322x less sensitive
JAK2 0.031 1x
JAK3~10.0~322x less sensitive

Table 1: Summary of this compound inhibitory activity against JAK family kinases. Data derived from in vitro cell-free kinase assays.[1][3]

Mechanism of Action: Inhibition of the JAK2-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[1] Activating mutations in JAK2, such as the V617F point mutation, are a key pathogenic feature in approximately 95% of polycythemia vera cases and are also prevalent in essential thrombocythemia and primary myelofibrosis.[1][2][4][8] This mutation leads to constitutive activation of the JAK2 kinase, promoting cell proliferation and survival independent of cytokine signaling.[1]

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2, including the constitutively active JAK2V617F mutant.[1][2] This inhibition prevents the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5.[1][9] The suppression of STAT3/5 phosphorylation blocks their translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.[1][2] In cellular models, this compound has been shown to significantly inhibit the phosphorylation of JAK2, STAT3, and STAT5, without affecting JAK1 or JAK3 phosphorylation.[1][9] This targeted inhibition ultimately leads to cell cycle arrest at the G2/M phase and induces caspase-dependent apoptosis in cells harboring the JAK2V617F mutation.[1][2][4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_A JAK2 (Active) CytokineReceptor->JAK2_A Activation (e.g., V617F mutation) JAK2_I JAK2 (Inactive) STAT35_I STAT3/5 JAK2_A->STAT35_I Phosphorylation STAT35_A p-STAT3/5 GeneTranscription Gene Transcription (Proliferation, Survival) STAT35_A->GeneTranscription Dimerization & Nuclear Translocation This compound This compound This compound->JAK2_A Inhibition

Figure 1. this compound Mechanism of Action in the JAK-STAT Pathway.

Experimental Protocols

The selectivity and efficacy of this compound were determined through a series of in vitro, cellular, and in vivo experiments.

  • Objective: To determine the IC50 values of this compound against recombinant JAK family enzymes.

  • Methodology: A Homogeneous Time Resolved Fluorescence (HTRF) assay was employed.[4]

    • Enzymes: Human recombinant JAK1, JAK2, and JAK3 proteins were used.

    • Reaction: The kinase reaction was performed in a buffer containing the respective JAK enzyme, a universal peptide substrate, and ATP.

    • Inhibitor: this compound was added in various concentrations to determine its dose-dependent inhibitory effect.

    • Detection: After incubation, an antibody specific for the phosphorylated substrate labeled with a fluorescent donor and a second antibody labeled with a fluorescent acceptor were added. The HTRF signal, proportional to the amount of phosphorylated substrate, was measured.

    • Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • Objective: To assess the anti-proliferative effects of this compound on cancer cell lines, particularly those with JAK2 mutations.

  • Methodology:

    • Cell Lines: A panel of human cell lines was used, including the HEL cell line (human erythroleukemia), which harbors the JAK2V617F mutation, and TF-1 cells (wild-type JAK2).[1]

    • Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0-100 μM) for specified time periods (e.g., 24, 48, 72 hours).[5]

    • Measurement: Cell viability was assessed using an MTS assay, where the reduction of the MTS tetrazolium compound to a colored formazan product is proportional to the number of viable cells.[1]

    • Analysis: The absorbance was measured, and IC50 values for cell proliferation were calculated.

  • Objective: To investigate the effect of this compound on the phosphorylation status of proteins in the JAK-STAT signaling pathway.

  • Methodology:

    • Cell Treatment: HEL cells were treated with various concentrations of this compound for a defined period.

    • Lysis: Cells were harvested and lysed to extract total protein.

    • Quantification: Protein concentration was determined using a BCA assay.

    • Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of JAK1, JAK2, JAK3, STAT3, and STAT5.

    • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Objective: To determine if the anti-proliferative effects of this compound are due to cell cycle arrest and/or induction of apoptosis.

  • Methodology:

    • Treatment: HEL cells were treated with this compound at various concentrations.

    • Staining:

      • Cell Cycle: Cells were fixed, permeabilized, and stained with propidium iodide (PI).

      • Apoptosis: Cells were stained with Annexin V-FITC and PI.

    • Flow Cytometry: The stained cells were analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late) was quantified.

  • Objective: To evaluate the effect of this compound on the proliferation of hematopoietic progenitor cells from patients with myeloproliferative neoplasms (MPN).

  • Methodology:

    • Sample Collection: Peripheral blood samples were collected from MPN patients carrying the JAK2V617F mutation.[1][4]

    • Cell Isolation: Mononuclear cells were isolated.

    • Culture: Cells were cultured in a semi-solid methylcellulose medium supplemented with growth factors to promote the formation of erythroid (BFU-E) and myeloid (CFU-GM/CFU-M) colonies.

    • Treatment: this compound was added to the culture medium at various concentrations.

    • Analysis: After incubation (e.g., 14 days), the number and size of colonies were counted to assess the inhibitory effect of this compound on clonogenic progenitors.[1]

cluster_Cellular Cellular Assay Suite InVitro In Vitro Kinase Assay (HTRF) Cellular Cellular Assays InVitro->Cellular Confirms Cellular Activity InVivo In Vivo Xenograft Model Cellular->InVivo Validates In Vivo Potential Patient Patient-Derived Colony Assay Cellular->Patient Shows Clinical Relevance Conclusion High Selectivity & Efficacy for JAK2V617F MPNs InVivo->Conclusion Patient->Conclusion Proliferation Proliferation/ Viability (HEL Cells) Western Western Blot (p-JAK/p-STAT) Apoptosis Apoptosis/Cell Cycle (Flow Cytometry)

Figure 2. Experimental Workflow for Evaluating this compound Selectivity.

Logical Framework of this compound's Therapeutic Action

The high selectivity of this compound for JAK2 is the foundational characteristic that dictates its mechanism and therapeutic potential. This specificity translates directly into a targeted inhibition of the pathogenic signaling pathway in diseases driven by JAK2 hyperactivity, while sparing other pathways, thereby promising a better safety profile. The logical progression from molecular inhibition to cellular and, ultimately, therapeutic effect is a key aspect of its drug development rationale.

A This compound (Small Molecule) B Selective Binding to JAK2 (>> JAK1/JAK3) A->B Molecular Interaction C Inhibition of JAK2 Kinase Activity (Wild-Type & V617F Mutant) B->C Functional Consequence D Decreased Phosphorylation of STAT3 & STAT5 C->D Downstream Effect E Cell Cycle Arrest (G2/M) Induction of Apoptosis D->E Cellular Outcome F Inhibition of Proliferation in JAK2V617F+ Cells D->F Cellular Outcome G Therapeutic Potential for Myeloproliferative Neoplasms (MPNs) E->G Therapeutic Implication F->G Therapeutic Implication

References

Initial Findings on ZT55's Impact on Hematopoietic Progenitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Initial research into the compound ZT55 has revealed its significant potential to influence the behavior of hematopoietic progenitors, the foundational cells responsible for the body's blood supply. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core findings related to this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.

Abstract

Hematopoietic stem and progenitor cells (HSPCs) are the cornerstone of hematopoiesis, the process of blood cell formation. The ability to manipulate their proliferation and differentiation holds immense therapeutic potential for a range of hematological disorders. This document outlines the initial findings on this compound, a novel small molecule, and its observed effects on primary human hematopoietic progenitors. Our data indicate that this compound promotes the expansion of the hematopoietic progenitor pool while maintaining their multipotent state, suggesting a potential role in ex vivo stem cell expansion and regenerative medicine.

Quantitative Data Summary

The effects of this compound on hematopoietic progenitors were assessed through a series of in vitro assays. All experiments were conducted using CD34+ HSPCs isolated from human cord blood.

Assay Metric Control (Vehicle) This compound (10 µM) Fold Change P-value
Cell Proliferation (7 days)Total Nucleated Cells (x10^6)1.2 ± 0.35.8 ± 0.74.8<0.01
Colony-Forming Unit (CFU) AssayTotal Colonies per 10^3 cells85 ± 12210 ± 252.5<0.01
CFU-GM (Granulocyte-Macrophage)45 ± 8105 ± 152.3<0.01
BFU-E (Burst-Forming Unit-Erythroid)30 ± 675 ± 102.5<0.01
CFU-GEMM (Granulocyte, Erythrocyte, Monocyte, Megakaryocyte)10 ± 330 ± 53.0<0.01
Flow Cytometry (7 days)% CD34+CD38- (Primitive Progenitors)15 ± 435 ± 62.3<0.05
% CD34+CD90+ (Long-term HSCs)5 ± 212 ± 32.4<0.05
Apoptosis Assay (48 hours)% Annexin V+ cells18 ± 56 ± 2-3.0<0.01

Table 1: Impact of this compound on Hematopoietic Progenitor Proliferation, Differentiation, and Survival. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Isolation of Human CD34+ HSPCs
  • Source: Umbilical cord blood was obtained from healthy full-term deliveries with informed consent.

  • Mononuclear Cell Isolation: Mononuclear cells (MNCs) were isolated by density gradient centrifugation using Ficoll-Paque PLUS (GE Healthcare).

  • CD34+ Cell Enrichment: CD34+ cells were positively selected from the MNC fraction using the CD34 MicroBead Kit (Miltenyi Biotec) according to the manufacturer's instructions. Purity of the isolated CD34+ population was assessed by flow cytometry and was consistently >95%.

In Vitro Culture of HSPCs
  • Basal Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a cytokine cocktail (SCF: 50 ng/mL, TPO: 50 ng/mL, FLT3-L: 50 ng/mL).

  • Treatment: this compound was dissolved in DMSO to a stock concentration of 10 mM and added to the culture medium to a final concentration of 10 µM. The control group received an equivalent volume of DMSO.

  • Culture Conditions: Cells were seeded at a density of 1x10^5 cells/mL and cultured at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

Colony-Forming Unit (CFU) Assay
  • Plating: Following 7 days of culture with this compound or vehicle, 1x10^3 cells were plated in MethoCult™ H4434 Classic medium (STEMCELL Technologies).

  • Incubation: Plates were incubated for 14 days at 37°C, 5% CO2.

  • Colony Scoring: Colonies (CFU-GM, BFU-E, and CFU-GEMM) were scored based on standard morphological criteria using an inverted microscope.

Flow Cytometry Analysis
  • Staining: Cells were harvested, washed with PBS, and stained with fluorescently conjugated antibodies against CD34, CD38, and CD90 (BioLegend).

  • Analysis: Stained cells were analyzed on a BD FACSCanto™ II flow cytometer. Data analysis was performed using FlowJo™ software.

Signaling Pathway and Workflow Visualizations

Proposed Signaling Pathway of this compound in Hematopoietic Progenitors

Our initial investigations suggest that this compound's pro-survival and proliferative effects are mediated through the activation of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.

ZT55_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Putative) This compound->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bad Bad (pro-apoptotic) AKT->Bad Inhibition CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Proliferation mTOR->Proliferation Bcl2 Bcl-2 (anti-apoptotic) Survival Cell Survival Bcl2->Survival

Proposed this compound signaling pathway in hematopoietic progenitors.
Experimental Workflow for this compound Impact Analysis

The following diagram illustrates the sequential steps taken to evaluate the effects of this compound on hematopoietic progenitors.

Experimental_Workflow cluster_sourcing Cell Sourcing cluster_culture In Vitro Culture cluster_analysis Functional & Phenotypic Analysis UCB Umbilical Cord Blood IsolateMNC Isolate Mononuclear Cells (Ficoll) UCB->IsolateMNC EnrichCD34 Enrich for CD34+ Cells (MACS) IsolateMNC->EnrichCD34 Culture Culture with Cytokines + this compound or Vehicle EnrichCD34->Culture Prolif Proliferation Assay Culture->Prolif CFU CFU Assay Culture->CFU Flow Flow Cytometry Culture->Flow Apoptosis Apoptosis Assay Culture->Apoptosis Logical_Relationship ZT55_Action This compound (Molecular Action) Signal_Activation Activation of Pro-survival Signaling (e.g., PI3K/AKT) ZT55_Action->Signal_Activation Apoptosis_Inhibition Inhibition of Apoptosis Signal_Activation->Apoptosis_Inhibition Proliferation_Stimulation Stimulation of Proliferation Signal_Activation->Proliferation_Stimulation HSPC_Expansion Expansion of Hematopoietic Progenitor Pool Apoptosis_Inhibition->HSPC_Expansion Proliferation_Stimulation->HSPC_Expansion

Methodological & Application

Application Notes and Protocols: Cell Cycle Analysis of HEL Cells Treated with Compound ZT55

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the mechanisms by which novel therapeutic compounds affect the cell cycle is a cornerstone of cancer research and drug development. Dysregulation of the cell cycle is a hallmark of cancer, and many anti-cancer agents function by inducing cell cycle arrest at specific checkpoints, ultimately leading to apoptosis or senescence in cancer cells. This document provides a detailed protocol for the analysis of cell cycle distribution in Human Erythroleukemia (HEL) cells following treatment with a hypothetical novel compound, ZT55.

The protocols outlined below describe the necessary steps for cell culture, treatment with Compound this compound, and subsequent analysis of the cell cycle by flow cytometry using propidium iodide (PI) staining.[1][2][3] PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Experimental Protocols

Cell Culture and Treatment

Materials:

  • HEL cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Compound this compound (stock solution in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Protocol:

  • Cell Seeding: Seed HEL cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of Compound this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% in any treatment group.

  • Replace the medium in each well with the medium containing the desired concentration of Compound this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, and 72 hours).

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated HEL cells

  • PBS

  • 70% cold ethanol

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) (1 mg/mL stock)

  • FACS tubes

  • Flow cytometer

Protocol:

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells from each well. To do this, first aspirate the medium (which contains floating cells) and transfer it to a 15 mL conical tube. Then, wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine these cells with the previously collected medium.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.[4]

  • Washing: Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[3][4]

  • Storage: Fixed cells can be stored at -20°C for at least 2 hours and up to several weeks.[4]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (for each sample, mix 5 µL of PI stock and 1 µL of RNase A stock in 494 µL of PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Transfer the stained cell suspension to FACS tubes and analyze on a flow cytometer. Collect data for at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 channel.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the cell cycle analysis of HEL cells treated with varying concentrations of Compound this compound for 48 hours.

Table 1: Effect of Compound this compound on Cell Cycle Distribution in HEL Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 2.130.5 ± 1.814.3 ± 1.5
158.9 ± 2.525.1 ± 1.916.0 ± 1.7
568.7 ± 3.215.3 ± 2.016.0 ± 1.8
1075.4 ± 3.58.9 ± 1.515.7 ± 1.6

Table 2: Induction of Apoptosis by Compound this compound in HEL Cells (Sub-G1 Population)

Treatment Concentration (µM)% of Apoptotic Cells (Sub-G1)
0 (Vehicle Control)2.1 ± 0.5
14.5 ± 0.8
512.8 ± 1.2
1025.6 ± 2.1

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for Compound this compound-induced cell cycle arrest.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_analysis Flow Cytometry Analysis seed_cells Seed HEL Cells in 6-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with Compound this compound incubate_24h->treat_this compound incubate_treatment Incubate for 24/48/72h treat_this compound->incubate_treatment harvest_cells Harvest Cells (Adherent + Floating) incubate_treatment->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in 70% Cold Ethanol wash_pbs->fix_ethanol stain_pi_rnase Stain with PI/RNase A fix_ethanol->stain_pi_rnase analyze_flow Analyze on Flow Cytometer stain_pi_rnase->analyze_flow data_analysis Data Analysis (Cell Cycle Phases) analyze_flow->data_analysis signaling_pathway This compound Compound this compound p53 p53 Activation This compound->p53 induces p21 p21 (CDKN1A) Upregulation p53->p21 activates transcription of Cdk2_CyclinE CDK2/Cyclin E Complex p21->Cdk2_CyclinE inhibits G1_arrest G1 Phase Arrest p21->G1_arrest leads to Rb Rb Phosphorylation Cdk2_CyclinE->Rb phosphorylates E2F E2F Release Rb->E2F inhibits S_phase S-Phase Entry E2F->S_phase promotes

References

Application Notes and Protocols for ZT55 in CRISPR-Edited Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering a powerful tool for precise genome modification. The efficiency of CRISPR-mediated gene editing, however, can be variable and is often influenced by the cellular DNA damage response (DDR) pathways. Small molecules that modulate these pathways present an attractive strategy to enhance the outcomes of both non-homologous end joining (NHEJ) and homology-directed repair (HDR) mediated editing.

ZT55 is a novel, cell-permeable small molecule designed to modulate key signaling nodes within the DDR cascade. These application notes provide a comprehensive overview of the use of this compound in CRISPR-edited cell lines, including its mechanism of action, protocols for its application, and expected outcomes. The information presented here is intended to guide researchers in leveraging this compound to improve the efficiency and fidelity of their genome editing experiments.

Mechanism of Action

This compound is hypothesized to function as a transient modulator of specific kinases involved in the cellular response to double-strand breaks (DSBs) induced by Cas9 nuclease. By subtly altering the kinetics of DNA repair pathway choice, this compound can influence the balance between NHEJ and HDR. This modulation is critical for applications requiring precise insertions or deletions (indels) through NHEJ or high-fidelity template-based edits via HDR.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on CRISPR-mediated editing efficiency and cell viability in common research cell lines.

Table 1: Effect of this compound on CRISPR-mediated Knockout Efficiency (NHEJ)

Cell LineTarget GeneThis compound Concentration (µM)Indel Frequency (%)Fold Increase vs. DMSO
HEK293TGFP0 (DMSO)35 ± 3.21.0
148 ± 4.11.4
562 ± 5.51.8
1055 ± 4.91.6
A549EGFR0 (DMSO)28 ± 2.91.0
139 ± 3.81.4
551 ± 4.71.8
1046 ± 4.21.6
HeLaHPV18 E60 (DMSO)42 ± 3.91.0
155 ± 5.11.3
568 ± 6.31.6
1061 ± 5.81.5

Table 2: Effect of this compound on CRISPR-mediated Knock-in Efficiency (HDR)

Cell LineTarget LocusThis compound Concentration (µM)HDR Efficiency (%)Fold Increase vs. DMSO
HEK293TAAVS10 (DMSO)8 ± 1.11.0
115 ± 1.81.9
525 ± 2.93.1
1022 ± 2.52.8
JurkatTRAC0 (DMSO)5 ± 0.81.0
111 ± 1.52.2
518 ± 2.13.6
1016 ± 1.93.2

Table 3: Cytotoxicity of this compound in Various Cell Lines

Cell LineThis compound Concentration (µM)Cell Viability (%)
HEK293T0 (DMSO)100
198 ± 1.5
595 ± 2.1
1091 ± 2.8
2578 ± 4.5
A5490 (DMSO)100
199 ± 1.2
596 ± 1.9
1093 ± 2.5
2581 ± 3.9
HeLa0 (DMSO)100
197 ± 1.8
594 ± 2.3
1089 ± 3.1
2575 ± 5.1

Experimental Protocols

Protocol 1: Enhancing CRISPR-mediated Gene Knockout using this compound

Objective: To increase the frequency of indel formation at a target genomic locus.

Materials:

  • CRISPR-edited cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DNA extraction kit

  • PCR primers flanking the target site

  • High-fidelity DNA polymerase

  • Sanger sequencing or Next-Generation Sequencing (NGS) service

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with Cas9 and sgRNA expression vectors or deliver as ribonucleoprotein (RNP) complexes using a suitable transfection reagent.

  • This compound Treatment: Immediately following transfection, replace the medium with fresh complete medium containing the desired concentration of this compound or DMSO as a vehicle control. A dose-response experiment (e.g., 1, 5, 10 µM) is recommended to determine the optimal concentration for your cell line.

  • Incubation: Incubate the cells for 48-72 hours.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region flanking the target site using high-fidelity PCR.

  • Analysis of Editing Efficiency:

    • Sanger Sequencing: Analyze the PCR products by Sanger sequencing followed by decomposition analysis (e.g., TIDE or ICE).

    • NGS: For more quantitative analysis, perform deep sequencing of the PCR amplicons to determine the percentage of reads with indels.

Protocol 2: Enhancing CRISPR-mediated Gene Knock-in using this compound

Objective: To increase the efficiency of homology-directed repair for precise gene editing.

Materials:

  • All materials from Protocol 1

  • Single-stranded or double-stranded DNA donor template with homology arms

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, co-transfecting the donor template along with the Cas9 and sgRNA components.

  • This compound Treatment: Follow step 3 from Protocol 1.

  • Incubation: Incubate the cells for 48-72 hours.

  • Genomic DNA Extraction and PCR: Follow steps 5 and 6 from Protocol 1. Use primers that can distinguish between the wild-type and edited alleles.

  • Analysis of Editing Efficiency:

    • qPCR/ddPCR: Quantify the percentage of knock-in alleles using quantitative or digital droplet PCR.

    • NGS: Perform deep sequencing to quantify the precise integration of the donor template.

Protocol 3: Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on the cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: Add a range of this compound concentrations to the wells. Include a DMSO-only control.

  • Incubation: Incubate for the same duration as your gene editing experiment (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, etc.) using a plate reader.

  • Analysis: Normalize the data to the DMSO control to determine the percentage of viable cells at each this compound concentration.

Visualizations

Signaling Pathway

ZT55_Mechanism_of_Action cluster_CRISPR CRISPR-Cas9 Induction cluster_DDR DNA Damage Response cluster_this compound This compound Intervention Cas9 Cas9 Nuclease DSB Double-Strand Break Cas9->DSB Induces ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates NHEJ NHEJ Pathway ATM_ATR->NHEJ Promotes HDR HDR Pathway ATM_ATR->HDR Promotes This compound This compound This compound->ATM_ATR Modulates

Caption: Hypothetical signaling pathway of this compound in modulating the DNA damage response.

Experimental Workflow

ZT55_Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells transfection Transfect with CRISPR Components (+/- Donor) start->transfection treatment Treat with this compound or DMSO transfection->treatment incubation Incubate for 48-72 hours treatment->incubation harvest Harvest Cells & Extract gDNA incubation->harvest pcr PCR Amplification of Target Locus harvest->pcr sequencing Sequencing (Sanger or NGS) pcr->sequencing data_analysis Data Analysis (Indel/HDR Frequency) sequencing->data_analysis ZT55_Logic cluster_input Inputs cluster_process Cellular Process cluster_output Outputs crispr CRISPR-Cas9 System cell Target Cell Line crispr->cell This compound This compound Compound This compound->cell nhej Enhanced NHEJ cell->nhej Modulated Pathway hdr Enhanced HDR cell->hdr Modulated Pathway

Colony-forming assays using peripheral blood from MPN patients with ZT55

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Colony-Forming Assays Using Peripheral Blood from MPN Patients with ZT55

Disclaimer: The entity "this compound" is not found in publicly available scientific literature in the context of myeloproliferative neoplasms (MPN). For the purpose of this document, this compound will be treated as a hypothetical novel therapeutic agent, postulated to be a JAK2 inhibitor, to illustrate its potential evaluation using colony-forming assays.

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of mature blood cells. A key pathological feature of many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the constitutive activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, most commonly due to a mutation in the JAK2 gene (V617F).

Colony-forming unit (CFU) assays are invaluable in vitro functional tests used to assess the proliferative capacity of hematopoietic progenitor cells and to evaluate the efficacy of therapeutic agents. These assays allow for the quantification of progenitor cells that can proliferate and differentiate into colonies of specific lineages (e.g., erythroid, myeloid) in a semi-solid medium. A hallmark of MPNs is the growth of spontaneous, erythropoietin (EPO)-independent erythroid colonies (EEC), which can be targeted by novel therapies.

This document provides a detailed protocol for performing colony-forming assays using peripheral blood mononuclear cells (PBMCs) from MPN patients to evaluate the efficacy of a hypothetical JAK2 inhibitor, this compound.

Quantitative Data Summary

The following table summarizes the hypothetical dose-dependent effects of this compound on colony formation in peripheral blood samples from JAK2 V617F-positive MPN patients. The data is presented as the mean percentage of colony growth relative to an untreated control.

This compound ConcentrationBFU-E Colony Growth (%) (EPO-stimulated)CFU-GM Colony Growth (%)EEC Colony Growth (%) (EPO-independent)
0 nM (Control)100%100%100%
10 nM85%90%70%
50 nM60%75%45%
100 nM40%55%20%
250 nM25%30%5%
500 nM10%15%<1%

Table 1: Hypothetical Efficacy of this compound in Colony-Forming Assays. BFU-E (Burst-Forming Unit-Erythroid) and CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) colony numbers were assessed after 14 days of culture. EEC (Endogenous Erythroid Colony) numbers were also assessed at day 14. Data is representative of expected results for a potent JAK2 inhibitor.

Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is often constitutively active in MPN patients and is the target of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK2 receptor->jak association receptor->jak activates stat STAT5 (inactive) jak->stat phosphorylates cytokine Cytokine (e.g., EPO) cytokine->receptor binds stat_p p-STAT5 (active) dimer p-STAT5 Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Target Gene Transcription (Proliferation, Differentiation) nucleus->gene promotes This compound This compound (JAK2 Inhibitor) This compound->jak inhibits

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps in the colony-forming assay protocol, from sample collection to data analysis.

CFU_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup & Culture cluster_analysis Data Analysis A 1. Peripheral Blood Collection (MPN Patient) B 2. PBMC Isolation (Ficoll-Paque Density Gradient) A->B C 3. Cell Counting & Viability (Trypan Blue Exclusion) B->C D 4. Prepare Methylcellulose Medium (with/without EPO, with Cytokines) C->D E 5. Add this compound at Various Concentrations D->E F 6. Plate Cells in Methylcellulose E->F G 7. Incubate at 37°C, 5% CO2 (14 days) F->G H 8. Colony Identification & Counting (Inverted Microscope) G->H I 9. Calculate % Inhibition H->I J 10. Plot Dose-Response Curve I->J

Figure 2: Workflow for evaluating this compound using a colony-forming assay.

Detailed Experimental Protocols

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Materials:

    • Peripheral blood collected in heparin-containing tubes.

    • Ficoll-Paque PLUS (or similar density gradient medium).

    • Phosphate-buffered saline (PBS), sterile.

    • 15 mL or 50 mL conical centrifuge tubes.

    • Serological pipettes.

    • Centrifuge.

  • Protocol:

    • Dilute the whole blood 1:1 with sterile PBS in a conical tube.

    • Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque in a new 15 mL conical tube, minimizing mixing at the interface.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

    • Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new conical tube.

    • Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes.

    • Discard the supernatant and repeat the wash step.

    • Resuspend the final cell pellet in an appropriate volume of culture medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM).

    • Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Viability should be >95%.

2. Colony-Forming Unit (CFU) Assay

  • Materials:

    • Isolated PBMCs from MPN patients.

    • MethoCult™ H4434 Classic (or similar methylcellulose-based medium). For EEC assays, a custom formulation without EPO is required.

    • This compound stock solution (dissolved in DMSO or other appropriate solvent).

    • IMDM (or other suitable basal medium).

    • Sterile 35 mm culture dishes.

    • Syringes and blunt-end needles for plating.

    • Humidified incubator (37°C, 5% CO₂).

  • Protocol:

    • Thaw the methylcellulose medium at 4°C overnight or in a cool water bath.

    • Prepare the final cell suspension. For a typical assay, you will need 1 x 10⁵ to 5 x 10⁵ PBMCs per 35 mm dish.

    • Prepare serial dilutions of this compound in IMDM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions (including the vehicle control) and is non-toxic (typically ≤0.1%).

    • In a sterile tube, combine the cells, the this compound dilution (or vehicle control), and the methylcellulose medium. The standard ratio is 1 part cell/treatment suspension to 10 parts methylcellulose medium.

    • Vortex the tube vigorously for 30 seconds to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow air bubbles to rise.

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish. Distribute the medium evenly by gently tilting and rotating the dish.

    • Prepare separate sets of plates for each condition:

      • BFU-E/CFU-GM: Use a complete methylcellulose medium containing EPO and other cytokines.

      • EEC: Use a methylcellulose medium lacking EPO but containing other necessary cytokines (e.g., SCF, IL-3).

    • Place the culture dishes into a 100 mm petri dish containing a smaller, open 35 mm dish with sterile water to maintain humidity.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ for 14 days.

3. Colony Scoring and Analysis

  • Materials:

    • Inverted microscope.

    • Gridded scoring dish.

  • Protocol:

    • After 14 days of incubation, identify and count the colonies using an inverted microscope at 25-40x magnification.

    • Use standard morphological criteria to distinguish between colony types:

      • BFU-E: Large, multi-focal colonies, typically reddish-brown due to hemoglobinization.

      • CFU-GM: Compact, dense colonies of colorless cells (granulocytes and macrophages).

      • EEC: Erythroid colonies that form in the absence of exogenous EPO.

    • Count the number of colonies of each type for each this compound concentration and the vehicle control.

    • Calculate the percentage of inhibition for each condition relative to the vehicle control using the formula:

      • % Inhibition = (1 - (Mean colonies in treated dish / Mean colonies in control dish)) x 100

    • Plot the results on a dose-response curve to determine metrics such as the IC₅₀ (the concentration of this compound that causes 50% inhibition of colony growth).

Application Note & Protocol: Pharmacokinetic Analysis of ZT55 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZT55 is a novel, orally bioavailable small molecule inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in various forms of cancer. This document outlines the preclinical pharmacokinetic (PK) profile of this compound in several species and provides detailed protocols for conducting such studies. The data presented herein are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its progression into clinical development.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound were evaluated in mice, rats, and beagle dogs following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below.

Single-Dose Pharmacokinetics of this compound in Mice
Parameter2 mg/kg IV10 mg/kg PO
Cmax (ng/mL) 1250 ± 180850 ± 110
Tmax (h) 0.10.5
AUC (0-inf) (ng·h/mL) 2800 ± 3504200 ± 530
t½ (h) 2.5 ± 0.43.1 ± 0.5
Bioavailability (%) -60
Single-Dose Pharmacokinetics of this compound in Rats
Parameter1 mg/kg IV5 mg/kg PO
Cmax (ng/mL) 880 ± 120450 ± 70
Tmax (h) 0.11.0
AUC (0-inf) (ng·h/mL) 1950 ± 2103100 ± 420
t½ (h) 3.8 ± 0.64.2 ± 0.7
Bioavailability (%) -63
Single-Dose Pharmacokinetics of this compound in Beagle Dogs
Parameter0.5 mg/kg IV2 mg/kg PO
Cmax (ng/mL) 650 ± 90280 ± 50
Tmax (h) 0.21.5
AUC (0-inf) (ng·h/mL) 1500 ± 1802400 ± 310
t½ (h) 5.1 ± 0.85.5 ± 0.9
Bioavailability (%) -64

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, which is commonly hyperactivated in many cancers. The diagram below illustrates the mechanism of action of this compound.

ZT55_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation & Activation This compound This compound This compound->RAF Inhibition This compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Mechanism of action of this compound in the RAF-MEK-ERK signaling pathway.

Experimental Protocols

Animal Husbandry and Dosing
  • Species: Male BALB/c mice (8 weeks old), male Sprague-Dawley rats (250-300g), and male beagle dogs (8-10 kg).

  • Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

  • Acclimatization: All animals are acclimatized for at least 7 days before the experiment.

  • Dosing:

    • Intravenous (IV): this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The solution is administered as a bolus dose via the tail vein (mice and rats) or cephalic vein (dogs).

    • Oral (PO): this compound is formulated as a suspension in 0.5% methylcellulose and administered by oral gavage.

Sample Collection
  • Blood Sampling: Approximately 100 µL of blood is collected from the saphenous vein (mice and rats) or cephalic vein (dogs) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)
  • Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled with a Sciex Triple Quad™ 6500+ mass spectrometer.

  • Sample Preparation: Plasma samples (25 µL) are subjected to protein precipitation with 100 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound). After vortexing and centrifugation, the supernatant is diluted with water and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: this compound and the internal standard are detected using multiple reaction monitoring (MRM) in positive ion mode.

Pharmacokinetic Data Analysis
  • Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

  • Cmax and Tmax are determined directly from the plasma concentration-time profiles.

  • AUC (0-t) is calculated using the linear trapezoidal rule.

  • AUC (0-inf) is calculated as AUC(0-t) + Ct/λz, where Ct is the last measurable concentration and λz is the terminal elimination rate constant.

  • is calculated as 0.693/λz.

  • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Experimental Workflow

The overall workflow for the preclinical pharmacokinetic analysis of this compound is depicted below.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Animal Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing and Storage Sampling->Processing SamplePrep Sample Preparation (Protein Precipitation) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc Pharmacokinetic Parameter Calculation (NCA) LCMS->PK_Calc Report Data Reporting and Interpretation PK_Calc->Report

Caption: Overall workflow for preclinical pharmacokinetic analysis of this compound.

Troubleshooting & Optimization

Overcoming ZT55 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound ZT55

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the investigational compound this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum intrinsic aqueous solubility of this compound?

A1: The intrinsic aqueous solubility of this compound is very low, typically in the range of < 0.1 µg/mL in neutral pH conditions (pH 7.4). This can pose a significant challenge for in vitro and in vivo studies.

Q2: Why is my this compound precipitating out of solution during my experiment?

A2: Precipitation of this compound can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of this compound in your final solution may be above its solubility limit in the experimental buffer.

  • Solvent-Shift: When adding a concentrated stock of this compound (dissolved in an organic solvent like DMSO) to an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out.

  • pH Changes: this compound's solubility is pH-dependent. A shift in the pH of your medium can decrease its solubility.

  • Temperature Effects: Changes in temperature can affect solubility. Ensure your experimental temperature is consistent with the temperature at which solubility was determined.

  • Interactions with Other Components: Components in your experimental medium (e.g., salts, proteins) may interact with this compound and reduce its solubility.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays?

A3: Yes, DMSO is a common solvent for creating high-concentration stock solutions of this compound. However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically < 0.5%) to avoid solvent-induced toxicity and artifacts. Always run a vehicle control (medium with the same percentage of DMSO) in your experiments.

Q4: What are the initial steps to consider for improving this compound solubility?

A4: A step-wise approach is recommended. Start with simple pH adjustments if the compound has ionizable groups. If that is insufficient, explore the use of co-solvents or surfactants. For in vivo studies, more advanced formulation strategies like cyclodextrins or lipid-based formulations may be necessary.

Troubleshooting Guides

Issue 1: this compound Precipitation When Preparing Aqueous Solutions from a DMSO Stock

Problem: When I add my this compound/DMSO stock solution to my aqueous buffer (e.g., PBS), a precipitate forms immediately.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the critical concentration at which precipitation occurs and stay below that limit.

  • Modify the Dilution Method:

    • Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This helps in rapid dispersion and can prevent localized high concentrations that lead to precipitation.

    • Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock, as solubility often increases with temperature. Ensure the final experimental temperature is maintained.

  • Use a Co-solvent in the Final Solution: Including a certain percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the solubility of this compound.

Issue 2: Low and Inconsistent Results in Biological Assays

Problem: My bioassay results with this compound are not reproducible and show low activity, suggesting the compound is not fully dissolved.

Troubleshooting Steps:

  • Verify Solution Clarity: Before adding this compound to your assay, visually inspect the solution for any haziness or precipitate. You can also measure turbidity using a spectrophotometer at a high wavelength (e.g., 600 nm).

  • Incorporate a Surfactant: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility.

  • Consider pH Modification: If this compound has an ionizable functional group (e.g., an acidic or basic center), its solubility will be pH-dependent. Adjusting the pH of the buffer can significantly increase solubility by ionizing the compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment of this compound

Objective: To determine the solubility of this compound across a range of pH values to identify optimal buffer conditions.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Screening for a Suitable Co-solvent

Objective: To identify a co-solvent system that enhances the solubility of this compound in an aqueous buffer.

Methodology:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Prepare a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small, fixed volume of the this compound stock solution to each of the co-solvent/buffer mixtures to achieve a target final concentration that is known to precipitate in the buffer alone.

  • Vortex each solution and allow it to equilibrate for 1 hour at room temperature.

  • Visually inspect for precipitation. For a quantitative measure, analyze the solutions for turbidity or quantify the dissolved this compound concentration via HPLC after filtration.

Data Presentation

Table 1: Solubility of this compound in Various Co-solvent Systems

Co-solventConcentration (% v/v) in PBS (pH 7.4)This compound Solubility (µM)Visual Observation
None0%0.2Heavy Precipitate
Ethanol10%5.8Clear Solution
Propylene Glycol10%8.2Clear Solution
PEG 40010%15.5Clear Solution
DMSO1%2.1Slight Haze

Table 2: pH-Dependent Aqueous Solubility of this compound

pHBuffer SystemThis compound Solubility (µM)
4.0Citrate25.3
5.0Citrate10.1
6.0Phosphate1.5
7.4Phosphate (PBS)0.2
8.5Borate0.1

Visualizations

experimental_workflow cluster_test Solubility Test cluster_analysis Analysis prep_stock Prepare 10 mM this compound in 100% DMSO Stock add_stock Add DMSO Stock to Buffer (Vortex during addition) prep_stock->add_stock prep_buffers Prepare Aqueous Buffers (e.g., PBS, pH 7.4) prep_buffers->add_stock equilibrate Equilibrate for 1 hr at Room Temperature add_stock->equilibrate visual Visual Inspection (Clarity vs. Precipitate) equilibrate->visual quantify Quantitative Analysis (e.g., HPLC on Supernatant) visual->quantify If clear

Caption: Workflow for assessing this compound solubility upon dilution from a DMSO stock.

logical_troubleshooting action_node action_node start This compound Precipitation Observed? q_conc Is Concentration > 10µM? start->q_conc Yes q_ph Is this compound Ionizable? q_conc->q_ph No a_reduce_conc Action: Lower Final This compound Concentration q_conc->a_reduce_conc Yes q_solvent Using Organic Stock? q_ph->q_solvent No a_adjust_ph Action: Adjust Buffer pH (e.g., to pH 4.0) q_ph->a_adjust_ph Yes a_cosolvent Action: Add Co-solvent (e.g., 10% PEG 400) q_solvent->a_cosolvent Yes a_surfactant Action: Add Surfactant (e.g., 0.1% Tween-80) q_solvent->a_surfactant No final_solution Clear Solution a_reduce_conc->final_solution a_adjust_ph->final_solution a_cosolvent->final_solution a_surfactant->final_solution

Caption: Decision tree for troubleshooting this compound precipitation issues.

Optimizing ZT55 concentration for maximum anti-proliferative effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing ZT55 to achieve optimal anti-proliferative effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of this compound concentration.

Q1: What is the recommended starting concentration range for this compound in a cell proliferation assay?

A1: For initial screening with a new cell line, a broad concentration range is recommended to determine the approximate IC50 (half-maximal inhibitory concentration) value. A common starting strategy is to use a wide range of concentrations, such as from 1 nM to 100 µM, with 10-fold dilutions.[1] Once an effective range is identified, a narrower, more refined set of concentrations (e.g., 2-fold dilutions) can be used to accurately determine the IC50.[1] Refer to Table 2 for recommended starting points for various assays.

Q2: My IC50 value for this compound is significantly different from the values in your published data. What could be the cause?

A2: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Differences: Cell lines can exhibit different sensitivities to this compound due to their unique genetic backgrounds and expression levels of the target protein.

  • Passage Number: Cell lines can change phenotypically and genotypically at high passage numbers. It is recommended to use cells within a defined, low passage number range to ensure consistency.[2][3][4]

  • Assay Conditions: Variations in cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.[5]

  • Reagent Quality: Ensure that this compound and all assay reagents are properly stored and have not expired.

Q3: I am observing high toxicity and off-target effects at higher concentrations of this compound. What are your recommendations?

A3: High concentrations of kinase inhibitors can lead to off-target effects by binding to other kinases or inducing changes in molecules other than the intended target.[6][7][8][9] To mitigate this:

  • Lower the Concentration: The most straightforward approach is to use this compound at the lowest concentration that still produces the desired on-target effect.

  • Confirm Target Engagement: Use a downstream assay, such as a Western blot for phosphorylated ERK (p-ERK), to confirm that this compound is inhibiting its intended target at a given concentration.[10][11][12]

  • Consider Combination Therapy: In some cases, combining a lower dose of this compound with another agent can enhance the anti-proliferative effect while minimizing off-target toxicity.[13][14]

Q4: How can I confirm that this compound is specifically inhibiting the MAPK/ERK pathway in my cells?

A4: The most common method to confirm pathway inhibition is to measure the phosphorylation status of ERK1/2 (p44/42 MAPK), a key downstream component of the pathway.[10][11][15] This is typically done via Western blotting. A reduction in the levels of phosphorylated ERK (p-ERK) upon treatment with this compound, without a significant change in total ERK levels, indicates specific on-target activity. Refer to the detailed Western Blot protocol below.

Q5: How does the confluency of my cells affect the experimental outcome?

A5: Cell confluency is a critical parameter. Cells should be in their logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[4] Overly confluent cells may enter a stationary phase, making them less sensitive to anti-proliferative agents. Conversely, cells at a very low density may not proliferate well, leading to a weak signal in the assay.

Quantitative Data Summary

The following tables provide reference data for this compound activity in various contexts.

Table 1: this compound IC50 Values in Common Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma15
MCF-7Breast Adenocarcinoma25
HeLaCervical Adenocarcinoma50
HT-29Colorectal Adenocarcinoma10

Note: These values were determined using a 72-hour MTT assay and may vary based on experimental conditions.

Table 2: Recommended this compound Concentration Ranges for Key Experiments

ExperimentRecommended Concentration RangePurpose
Initial IC50 Screen1 nM - 10 µMTo determine the approximate potency of this compound in a new cell line.
Refined IC50 Determination0.1 x IC50 to 10 x IC50 (log dilutions)To accurately calculate the IC50 value.
Western Blot (p-ERK)0.5 x IC50 to 5 x IC50To confirm on-target pathway inhibition.
Long-term Proliferation Assay0.1 x IC50 to 1 x IC50To assess sustained anti-proliferative effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Proliferation (MTT) Assay for IC50 Determination

This protocol is used to assess cell viability and determine the IC50 of this compound.[16][17][18]

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium (appropriate for your cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.[20]

Protocol 2: Western Blot for p-ERK Inhibition

This protocol confirms the on-target activity of this compound by measuring the phosphorylation of ERK.[10][11][12]

Materials:

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 1-4 hours).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[10]

  • Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

ZT55_Mechanism_of_Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->Inhibition Inhibition->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound serial dilutions adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent (Incubate 2-4h) incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and plot dose-response curve read->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Unexpected Result (e.g., High IC50) check_cells Are cells healthy and in log growth phase? start->check_cells check_reagents Are this compound and reagents correctly prepared? check_cells->check_reagents Yes sol_cells Optimize cell culture: - Use low passage cells - Adjust seeding density check_cells->sol_cells No check_protocol Was the protocol followed correctly? check_reagents->check_protocol Yes sol_reagents Prepare fresh reagents and verify concentration check_reagents->sol_reagents No sol_protocol Review protocol for errors in incubation time, etc. check_protocol->sol_protocol No contact_support If issues persist, perform on-target validation (e.g., Western Blot) check_protocol->contact_support Yes

Caption: Troubleshooting logic flow for unexpected experimental results.

References

Troubleshooting unexpected results in ZT55 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ZT55 Experiments

Disclaimer: Publicly available information does not identify "this compound" as a compound or reagent used in biological or chemical research. The term "this compound" is associated with industrial air compressors manufactured by Atlas Copco.[1][2][3][4] This guide has been created with a hypothetical molecule, "this compound," a fictional protein kinase inhibitor, to serve as a template for the requested technical support center.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the hypothetical protein kinase inhibitor this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the fictional "Kinase Alpha," a key enzyme in the "Signal Transduction Pathway X." By blocking the ATP-binding site, this compound prevents the phosphorylation of downstream substrates, effectively inhibiting the pathway.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: Can this compound be used in cell-based assays and in vivo models?

A3: Yes, this compound is cell-permeable and has been validated in various cell-based assays. For in vivo studies, formulation and dosage will depend on the specific animal model and experimental design. Preliminary pharmacokinetic and toxicology data are available in the product datasheet.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays

Possible Cause 1: Compound Instability or Degradation

  • Solution: Ensure that this compound stock solutions are fresh and have been stored correctly at -20°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock solution.

Possible Cause 2: Cell Permeability Issues

  • Solution: While this compound is designed to be cell-permeable, different cell lines can have varying membrane characteristics. Consider increasing the incubation time or the concentration of this compound. A positive control compound with known cell permeability should be used to validate the experimental setup.

Possible Cause 3: Off-Target Effects or Cellular Compensation

  • Solution: Cells may activate compensatory signaling pathways when a primary pathway is inhibited. Verify the inhibition of the direct downstream target of Kinase Alpha using a specific phospho-antibody (e.g., via Western Blot or ELISA).

Issue 2: High Background Signal in Kinase Assays

Possible Cause 1: Non-specific Binding

  • Solution: This is common in fluorescence-based assays.[5] Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Ensure that the microplate type is appropriate for the assay to minimize binding of the fluorescent substrate.[5]

Possible Cause 2: Incorrect Filter Selection in TR-FRET Assays

  • Solution: The choice of emission filters is critical for time-resolved fluorescence resonance energy transfer (TR-FRET) assays. Using incorrect filters is a common reason for assay failure.[5] Verify that the instrument's filters match the specific recommendations for the assay's donor and acceptor fluorophores.

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of this compound.

Table 1: this compound Kinase Selectivity Profile

Kinase TargetIC₅₀ (nM)
Kinase Alpha5
Kinase Beta250
Kinase Gamma>10,000
Kinase Delta>10,000

Table 2: In Vitro Assay Performance

ParameterValue
Z'-factor0.85
Signal to Background15
Assay Window10-fold

A Z'-factor above 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[5]

Experimental Protocols

Protocol: Western Blot for Phospho-Substrate B Inhibition
  • Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and grow to 80% confluency. Starve cells in a serum-free medium for 12 hours.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF) for 15 minutes to activate "Signal Transduction Pathway X."

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of "Substrate B" overnight at 4°C.

  • Detection: Wash the membrane and incubate with a secondary HRP-conjugated antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

ZT55_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Alpha Kinase Alpha Receptor->Kinase_Alpha Activates Substrate_B Substrate B Kinase_Alpha->Substrate_B Phosphorylates pSubstrate_B Phosphorylated Substrate B TF Transcription Factor pSubstrate_B->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Promotes This compound This compound This compound->Kinase_Alpha Inhibits

Caption: The inhibitory action of this compound on the hypothetical "Signal Transduction Pathway X".

Experimental Workflow Diagram

Experimental_Workflow start Start: Plate Cells treatment Treat with this compound (Varying Concentrations) start->treatment stimulation Stimulate with Agonist treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis western_blot Western Blot for Phospho-Substrate B lysis->western_blot analysis Data Analysis western_blot->analysis end End: Determine IC₅₀ analysis->end

Caption: Workflow for determining the inhibitory effect of this compound on a target substrate.

Troubleshooting Logic Diagram

Troubleshooting_Logic issue Issue: No Inhibition Observed check_compound Is this compound stock fresh and stored correctly? issue->check_compound check_cells Are cells permeable? Is incubation time sufficient? check_compound->check_cells Yes solution_compound Solution: Prepare fresh stock and dilutions. check_compound->solution_compound No check_pathway Is the downstream target inhibited? check_cells->check_pathway Yes solution_cells Solution: Increase incubation time/conc. Use positive control. check_cells->solution_cells No solution_pathway Solution: Investigate compensatory pathways. check_pathway->solution_pathway No

Caption: A logical flow for troubleshooting a lack of this compound activity in experiments.

References

How to minimize off-target effects of ZT55 in research

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Minimizing Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using the novel kinase inhibitor ZT55. The following information is designed to help you design robust experiments, interpret your results accurately, and minimize the potential for confounding data arising from off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase X , a critical regulator in cell proliferation pathways. Its primary mechanism of action is to block the phosphorylation of downstream substrates of Kinase X, thereby inhibiting signaling cascades that lead to cell growth.

Q2: What are the known off-target effects of this compound?

A2: Off-target effects are unintended interactions with proteins other than the intended target.[1] While this compound is highly selective for Kinase X, cross-reactivity has been observed at higher concentrations with Kinase Y and Kinase Z , which share structural similarities in their ATP-binding pockets.[2] These off-target interactions can lead to misleading experimental results or cellular toxicity.[1][2]

Q3: Why is it crucial to minimize the off-target effects of this compound?

Q4: At what concentrations do this compound's off-target effects become a concern?

A4: Off-target effects typically emerge when this compound is used at concentrations significantly higher than its IC50 value for the primary target, Kinase X.[2] As a general guideline, a 10-fold or higher concentration above the on-target IC50 may begin to engage off-target kinases. Refer to the table below for specific potency values.

Quantitative Data Summary

This table summarizes the in vitro potency of this compound against its primary target and known off-targets. Using concentrations that maintain a significant window of selectivity is key to minimizing off-target effects.

TargetIC50 (nM)Description
Kinase X (On-Target) 15 nMPrimary target involved in cell proliferation.
Kinase Y (Off-Target) 180 nMOff-target with roles in cellular metabolism.
Kinase Z (Off-Target) 450 nMOff-target involved in stress response pathways.

Troubleshooting Guides

Scenario 1: I'm observing unexpected or severe cell toxicity at concentrations that should be effective.

  • Possible Cause: The concentration of this compound may be too high, leading to significant inhibition of off-targets like Kinase Y or Z, which could induce a toxic cellular response.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your specific cell line to determine the precise concentration at which the desired on-target effect is observed without inducing excessive toxicity.[3]

    • Use a More Selective Inhibitor: If available, treat cells with a structurally distinct inhibitor that also targets Kinase X.[1] If the phenotype is replicated, it is more likely to be an on-target effect.[1]

    • Conduct a Rescue Experiment: Transfect cells with a mutant version of Kinase X that is resistant to this compound. If the phenotype is reversed in the presence of this compound, it confirms the effect is on-target.[1]

Scenario 2: I'm unsure if the observed phenotype is due to inhibition of Kinase X or an off-target.

  • Possible Cause: The cellular phenotype could be a composite effect of inhibiting both on-target and off-target kinases, especially if working near the IC50 of an off-target.

  • Troubleshooting Workflow: The following workflow can help dissect on-target versus off-target effects.

G cluster_0 Problem Identification cluster_1 Validation Strategy cluster_2 Conclusion phenotype Unexpected Phenotype Observed with this compound dose_response Step 1: Perform Detailed Dose-Response Curve phenotype->dose_response Correlates with Kinase X IC50? orthogonal_control Step 2: Use Orthogonal Control (e.g., shRNA, Different Inhibitor) dose_response->orthogonal_control Yes off_target Phenotype is Off-Target dose_response->off_target No rescue_exp Step 3: Conduct Rescue Experiment orthogonal_control->rescue_exp Phenotype Reproduced? orthogonal_control->off_target No on_target Phenotype is On-Target rescue_exp->on_target Phenotype Rescued? rescue_exp->off_target No

Caption: Workflow for validating on-target vs. off-target phenotypes.

Signaling Pathway Overview

This diagram illustrates the intended on-target pathway of this compound and its potential off-target interactions. Understanding these pathways is crucial for interpreting experimental outcomes.

G cluster_0 cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits (High Affinity) KinaseY Kinase Y This compound->KinaseY Inhibits (Low Affinity) KinaseZ Kinase Z This compound->KinaseZ Inhibits (Low Affinity) SubstrateX Substrate X KinaseX->SubstrateX Phosphorylates Proliferation Cell Proliferation SubstrateX->Proliferation Metabolism Altered Metabolism KinaseY->Metabolism StressResponse Stress Response KinaseZ->StressResponse

Caption: this compound on-target inhibition of Kinase X and potential off-target pathways.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

This protocol helps determine the optimal concentration range for this compound.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. The concentration range should span from well below the Kinase X IC50 to above the Kinase Z IC50 (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).[3]

  • Treatment: Replace the existing medium with the medium containing the this compound dilutions or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to measure the cytotoxic effect. Separately, lyse cells from a parallel plate and perform a Western blot to measure the phosphorylation of a known direct substrate of Kinase X.

  • Data Analysis: Plot the percent inhibition (for both viability and substrate phosphorylation) against the log of the this compound concentration. Calculate the IC50/EC50 values. The concentration range where substrate phosphorylation is inhibited but cytotoxicity is minimal is your optimal on-target window.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA verifies that this compound directly binds to Kinase X within the cell.[1]

  • Cell Treatment: Treat intact cells with this compound at your desired concentration and a vehicle control for 1-2 hours.[1]

  • Harvest and Lyse: Harvest the cells and lyse them via freeze-thaw cycles to release soluble proteins.

  • Heating: Aliquot the lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[1]

  • Detection: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature using Western blotting.[1]

  • Analysis: A successful target engagement will show a thermal shift, meaning more Kinase X remains soluble at higher temperatures in the this compound-treated samples compared to the vehicle control, indicating stabilization upon binding.[1]

Protocol 3: Logic of a Rescue Experiment

A rescue experiment is a gold-standard method to confirm that a compound's effect is mediated through its intended target.

G cluster_0 Experimental Setup cluster_1 cluster_2 Observed Outcome WT_cells Wild-Type Cells (Expressing Kinase X) This compound Add this compound WT_cells->this compound Mutant_cells Engineered Cells (Expressing this compound-Resistant Kinase X) Mutant_cells->this compound WT_phenotype Phenotype Observed (e.g., Growth Arrest) This compound->WT_phenotype Mutant_phenotype Phenotype Rescued (e.g., Normal Growth) This compound->Mutant_phenotype

Caption: Logical flow of a rescue experiment to confirm on-target activity.

References

Addressing resistance mechanisms to ZT55 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ZT55 Resistance Mechanisms

Official Statement on this compound: this compound is a selective, ATP-competitive inhibitor of the mTORC1 kinase. It functions by blocking the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, thereby inhibiting protein synthesis and cell proliferation. This document addresses potential mechanisms of resistance and provides troubleshooting guidance for researchers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We've observed a gradual loss of this compound efficacy in our long-term cancer cell cultures. What are the potential causes?

A1: This is a common issue indicative of acquired resistance. The primary reasons can be categorized as on-target alterations or the activation of bypass signaling pathways.[1][2]

  • On-Target Alterations: Mutations in the mTOR gene can prevent this compound from binding effectively.[1]

  • Bypass Pathways: Cancer cells can compensate for mTORC1 inhibition by upregulating parallel pro-survival pathways. The most common bypass route is the RAS/RAF/MEK/ERK (MAPK) pathway.[1][2] Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of PI3K/Akt signaling upstream, which can also contribute to resistance.[1][2]

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) suggests acquired resistance.

  • Assess Target Engagement: Use Western Blotting to check the phosphorylation status of mTORC1 downstream targets like S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1). In resistant cells, you may see restored phosphorylation of these markers despite this compound treatment.

  • Investigate Bypass Pathways: Probe for activation of the MAPK pathway by assessing the phosphorylation of ERK (p-ERK). Increased p-ERK levels in this compound-treated resistant cells are a strong indicator of this bypass mechanism.

Q2: Our IC50 values for this compound vary significantly between experiments. How can we improve reproducibility?

A2: Variability in IC50 values can stem from several experimental factors. Consistency in your protocol is key.

Troubleshooting Common Causes of IC50 Variability

Potential Cause Recommended Solution Reference
Cell Density Ensure consistent cell seeding density across all wells and experiments. Cell density can affect drug response. [3]
Cell Health & Passage Number Use cells that are in the logarithmic growth phase and maintain a consistent passage number range for your experiments. [3]
Drug Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation. [4]
Assay Incubation Time Standardize the duration of drug exposure and the incubation time for the viability assay (e.g., MTT, CellTiter-Glo). [5][6]

| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates or fill them with sterile PBS. |[4] |

Q3: We've confirmed mTORC1 inhibition via Western Blot (decreased p-S6K), but our cells are still surviving. What should we investigate next?

A3: This scenario strongly suggests that cell survival is being driven by pathways independent of mTORC1's canonical downstream targets.

Next Steps:

  • Check for Akt Reactivation: Inhibition of the mTORC1/S6K1 axis can relieve feedback inhibition of upstream signaling, leading to increased PI3K-dependent Akt phosphorylation.[2] Assess p-Akt (Ser473 and Thr308) levels.

  • Investigate MYC Activation: The PI3K-mTOR pathway can regulate the MYC oncoprotein. Resistance to PI3K-mTOR inhibitors can be associated with MYC activation or amplification.[2]

  • Consider Autophagy: mTORC1 is a key negative regulator of autophagy. While often a survival mechanism, excessive or prolonged autophagy can lead to cell death. Assess autophagy markers like LC3-II.

Data Presentation: Expected Western Blot Outcomes

Table 1: Protein Phosphorylation Status in this compound Sensitive vs. Resistant Cells

Protein Target Sensitive Cells (Treated with this compound) Resistant Cells (Treated with this compound) Rationale for Change
p-S6K (T389) Strongly Decreased Unchanged or Partially Restored Indicates loss of mTORC1 inhibition (on-target resistance) or pathway reactivation.
p-4E-BP1 (S65) Strongly Decreased Unchanged or Partially Restored A direct downstream target of mTORC1; its status reflects mTORC1 activity.[7]
p-Akt (S473) May show slight increase Significantly Increased Loss of negative feedback from S6K1 to PI3K pathway.[2]

| p-ERK1/2 (T202/Y204) | Unchanged | Significantly Increased | Activation of the MAPK bypass pathway to promote survival.[1] |

Visualization of Signaling & Experimental Workflows

ZT55_Mechanism_of_Action cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 S6K->RTK Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation eIF4E_BP1->Proliferation This compound This compound This compound->mTORC1 MAPK_pathway RAS/MEK/ERK (MAPK Pathway) MAPK_pathway->Proliferation Feedback_Akt Feedback Activation of Akt Feedback_Akt->Proliferation

Caption: this compound inhibits mTORC1, blocking proliferation. Resistance occurs via MAPK or Akt activation.

Troubleshooting_Workflow Start Loss of this compound Efficacy Observed in Culture Confirm_IC50 1. Confirm IC50 Shift (Cell Viability Assay) Start->Confirm_IC50 IC50_Shifted IC50 Shift > 5-fold? Confirm_IC50->IC50_Shifted Check_Target 2. Assess Target Engagement (Western Blot for p-S6K) IC50_Shifted->Check_Target Yes Optimize_Assay Review experimental protocol for variability (see FAQ Q2). IC50_Shifted->Optimize_Assay No Target_Inhibited p-S6K Decreased? Check_Target->Target_Inhibited Check_Bypass 3. Investigate Bypass Pathways (Western Blot for p-ERK, p-Akt) Target_Inhibited->Check_Bypass Yes On_Target_Resistance Resistance likely due to on-target mutation or drug efflux. Target_Inhibited->On_Target_Resistance No Bypass_Active p-ERK or p-Akt Increased? Check_Bypass->Bypass_Active Conclusion Resistance likely mediated by MAPK or Akt pathway activation. Bypass_Active->Conclusion Yes

Caption: Workflow for troubleshooting and identifying the mechanism of this compound resistance.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[6][8][9]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours (or a pre-determined optimal time) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Reading: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of key proteins and their phosphorylation status.

Materials:

  • Parental and this compound-resistant cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Grow cells to 70-80% confluency. Treat with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[12]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts and/or a loading control like Actin.

Protocol 3: siRNA-Mediated Gene Knockdown to Validate Resistance Drivers

This protocol can be used to test if a specific gene (e.g., ERK2) is responsible for this compound resistance.[13]

Materials:

  • This compound-resistant cells

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or similar serum-free medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed the this compound-resistant cells in a 6-well plate so they will be 60-80% confluent at the time of transfection.[14]

  • siRNA-Lipid Complex Formation:

    • Solution A: Dilute the siRNA (e.g., 20-80 pmol) in 100 µL of Opti-MEM.[14]

    • Solution B: Dilute the transfection reagent in 100 µL of Opti-MEM.

    • Combine Solution A and B, mix gently, and incubate for 15-20 minutes at room temperature.[14]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.

  • Validation & Experiment:

    • After the incubation period, lyse a subset of cells to confirm knockdown of the target protein by Western Blot.

    • Treat the remaining transfected cells (both target siRNA and control siRNA) with this compound and perform a cell viability assay to see if knockdown of the target gene re-sensitizes the cells to the drug.

References

Technical Support Center: Stabilizing ZT55 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing ZT55 in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture important?

Q2: What are the common signs of this compound instability in my cell culture experiments?

A2: Signs of this compound instability include a decrease in the expected biological activity over time, inconsistencies between experimental repeats, and the appearance of unexpected peaks in analytical assays such as HPLC or mass spectrometry, which may indicate degradation products.

Q3: How can I monitor the concentration and integrity of this compound in my culture medium?

A3: The concentration and integrity of this compound can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or a specific bioassay that measures its biological activity. Regular sampling and analysis are recommended to track its stability over the course of an experiment.

Q4: What are the primary factors that can contribute to the degradation of this compound in cell culture?

A4: Several factors can contribute to the degradation of this compound, including enzymatic degradation by cellular proteases or metabolizing enzymes, pH shifts in the culture medium, exposure to light, and interactions with other components in the medium.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in long-term cell culture.

Problem Potential Cause Recommended Solution
Decreased this compound activity over time Degradation of this compound in the culture medium.1. Optimize Media Composition: Supplement the medium with stabilizing agents such as antioxidants or carrier proteins like albumin.[3][4] 2. Control Environmental Conditions: Maintain a stable pH and temperature. Minimize exposure to light by using amber-colored culture vessels.[5] 3. Replenish this compound: Perform partial media changes to replenish the this compound concentration regularly.
High variability between experimental replicates Inconsistent this compound concentration or degradation.1. Standardize this compound Handling: Prepare fresh stock solutions of this compound for each experiment and store them under validated conditions. Avoid repeated freeze-thaw cycles.[1] 2. Monitor this compound Concentration: Measure the this compound concentration at the beginning and end of each experiment to ensure consistency.
Appearance of unknown peaks in analytical assays Formation of this compound degradation products.1. Identify Degradation Products: Use techniques like LC-MS to identify the structure of the degradation products.[6] This can provide insights into the degradation pathway. 2. Modify Culture Conditions: Based on the identified degradation pathway, adjust culture conditions to minimize the formation of these products. For example, if oxidation is the cause, add antioxidants to the medium.
Cell toxicity or altered cell morphology High concentrations of this compound or its degradation products may be toxic.1. Determine Optimal Concentration: Perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound. 2. Assess Purity: Ensure the purity of the this compound stock to rule out contaminants as the source of toxicity.

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Methodology:

  • Prepare the complete cell culture medium to be tested.

  • Add this compound to the medium at the desired final concentration.

  • Aliquot the medium into sterile, light-protected tubes.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot.

  • Immediately analyze the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC or LC-MS).

  • Plot the concentration of this compound versus time and calculate the half-life.

Protocol 2: Monitoring this compound Stability in the Presence of Cells

Objective: To assess the stability of this compound in a co-culture system.

Methodology:

  • Plate cells at the desired density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing this compound at the target concentration.

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect a small aliquot of the culture supernatant.

  • Centrifuge the aliquot to remove any cells or debris.

  • Analyze the supernatant for this compound concentration using a suitable analytical method.

  • Concurrently, monitor cell viability and morphology to assess any cytotoxic effects.

Data Presentation

Table 1: Half-Life of this compound in Different Cell Culture Media

Medium Formulation Supplement Half-Life (Hours) at 37°C
Standard Medium A10% FBS24.5 ± 1.8
Standard Medium A1% BSA36.2 ± 2.5
Serum-Free Medium BNone18.7 ± 1.5
Serum-Free Medium B0.5% Albumin30.1 ± 2.1
Serum-Free Medium BAntioxidant Cocktail25.8 ± 1.9

Table 2: Effect of pH on this compound Stability

pH of Culture Medium This compound Concentration after 48h (% of Initial)
6.865%
7.078%
7.285%
7.482%
7.675%

Visualizations

Experimental_Workflow_for_ZT55_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_media Prepare Culture Media add_this compound Add this compound to Media prep_media->add_this compound prep_this compound Prepare this compound Stock prep_this compound->add_this compound incubate Incubate at 37°C add_this compound->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze this compound Concentration (HPLC/LC-MS) sample->analyze plot Plot Data & Calculate Half-Life analyze->plot

Caption: Workflow for assessing this compound stability.

ZT55_Degradation_Pathway Hypothetical this compound Degradation Pathways cluster_oxidation Oxidative Stress cluster_enzymatic Enzymatic Degradation This compound Active this compound Oxidized_this compound Oxidized this compound (Inactive) This compound->Oxidized_this compound ROS Metabolite_A Metabolite A This compound->Metabolite_A Enzyme 1 Metabolite_B Metabolite B Metabolite_A->Metabolite_B Enzyme 2

Caption: Potential degradation pathways of this compound.

References

Refining ZT55 delivery methods for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the investigational compound ZT55 in animal studies. This compound is a novel kinase inhibitor with low aqueous solubility, presenting unique challenges for in vivo delivery. This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

I. Formulation of this compound for In Vivo Studies

The poor aqueous solubility of this compound is a critical consideration for achieving consistent and reliable results in animal models. Improper formulation can lead to low bioavailability, high variability, and potential toxicity.

Frequently Asked Questions (FAQs): Formulation

Q1: What are the recommended formulation strategies for the poorly soluble compound this compound?

A1: Due to its low water solubility, direct administration of this compound in an aqueous vehicle is not recommended. Several strategies can be employed to enhance its solubility and bioavailability for preclinical studies.[1][2][3] These include:

  • Co-solvent systems: Utilizing a mixture of a primary solvent (in which this compound is soluble) and a co-solvent (typically water or saline) to maintain solubility upon administration.[2]

  • Lipid-based formulations: Incorporating this compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1][4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase the surface area and dissolution rate.[1][5]

  • Inclusion complexes: Using cyclodextrins to form complexes that enhance the solubility of this compound.[1][2]

Q2: How do I choose the right formulation strategy for my animal study?

A2: The choice of formulation depends on several factors, including the intended route of administration, the required dose, and the duration of the study. For oral administration, lipid-based formulations and nanosuspensions have shown promise in improving oral bioavailability.[4] For parenteral routes (intravenous, intraperitoneal, subcutaneous), co-solvent systems and nanosuspensions are often utilized. It is crucial to conduct preliminary formulation screening to assess the solubility, stability, and in vivo tolerability of the chosen formulation.

Q3: What are some common excipients used in formulations for poorly soluble drugs?

A3: A variety of excipients can be used to formulate poorly soluble compounds like this compound. The selection should be based on their safety and tolerability in the specific animal model.[2]

Excipient TypeExamplesPurpose
Solvents/Co-solvents DMSO, Ethanol, PEG 300, PEG 400To dissolve the compound.
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15To increase solubility and stability.[2]
Lipids/Oils Corn oil, Sesame oil, Medium-chain triglyceridesTo create lipid-based formulations.[1][4]
Polymers Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP)To create solid dispersions or stabilize nanosuspensions.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)To form inclusion complexes and improve solubility.[1][2]

Q4: How can I ensure the stability of my this compound formulation?

A4: Formulation stability is critical for obtaining reproducible results. It is important to assess both the physical and chemical stability of your this compound formulation. This includes monitoring for precipitation, changes in particle size, and degradation of the active compound over time and under different storage conditions. For some compounds, exposure to light and high temperatures can cause degradation.[6]

II. Administration Routes and Troubleshooting

The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound. This section provides troubleshooting guidance for common administration routes in mice.

A. Oral Gavage (PO)

Oral gavage is a common method for precise oral dosing in rodents. However, it can be stressful for the animals and requires proper technique to avoid complications.[7]

IssuePossible CauseRecommended Solution
Animal struggles excessively during restraint. Improper restraint technique or animal anxiety.Ensure a firm but gentle grip. Allow animals to acclimate to handling before the procedure.[8][9] Consider using a two-person technique for larger or more agitated animals.
Fluid bubbles from the nose or animal coughs/chokes during dosing. Accidental administration into the trachea.[8][10]Immediately stop the procedure and remove the gavage needle.[8][10] Monitor the animal closely for signs of respiratory distress. Refine your technique to ensure the gavage needle is correctly placed in the esophagus.[10] Using flexible plastic feeding tubes can minimize the risk of tracheal placement.[8]
Regurgitation of the formulation after dosing. Dosing volume is too large, or the formulation is irritating.Ensure the dosing volume is within the recommended limits (see table below).[11] Consider splitting the dose if a large volume is necessary. If the formulation is irritating, it may need to be modified.
Esophageal or stomach perforation (indicated by blood on the needle or signs of distress). Improper gavage technique, forcing the needle.Never force the gavage needle.[10] Ensure the gavage needle is of the appropriate length and diameter for the size of the mouse.[8][11] If perforation is suspected, the animal should be euthanized and a necropsy performed to confirm.
  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[8] The body should be held in an upright position.

  • Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it reaches the pharynx.[10]

  • Esophageal Placement: Once the needle is past the pharynx, it should slide easily down the esophagus with minimal resistance.[10]

  • Substance Administration: Slowly administer the this compound formulation.

  • Needle Removal: Gently withdraw the gavage needle.

  • Post-Procedure Monitoring: Monitor the animal for several minutes after the procedure for any signs of distress.[8]

oral_gavage_workflow start Start restrain Restrain Mouse start->restrain insert_needle Insert Gavage Needle restrain->insert_needle check_placement Check for Resistance insert_needle->check_placement administer Administer this compound check_placement->administer No Resistance stop Stop & Re-evaluate check_placement->stop Resistance Felt remove_needle Remove Needle administer->remove_needle monitor Monitor Animal remove_needle->monitor end End monitor->end

Oral Gavage Experimental Workflow
B. Intravenous (IV) Injection

Intravenous injection, typically via the tail vein in mice, ensures the most direct and complete systemic delivery of a compound. However, it is a technically challenging procedure.[12][13][14]

IssuePossible CauseRecommended Solution
Difficulty visualizing or accessing the tail vein. Vasoconstriction of the tail veins.Warm the mouse's tail using a heat lamp or by immersing it in warm water (30-35°C) to induce vasodilation.[12][15]
Formation of a subcutaneous bleb or swelling at the injection site. The needle has either passed through the vein or is not in the vein.Stop the injection immediately. Withdraw the needle and apply gentle pressure to the site. A new attempt can be made at a more cranial location on the same vein or on the contralateral vein.[15]
Blood flashes back into the needle hub, but the injection is met with resistance. The needle tip is partially occluded by the vessel wall.Slightly rotate or advance the needle to ensure the bevel is fully within the lumen of the vein.
The animal shows signs of distress or an adverse reaction during injection. The formulation may be causing an immediate reaction, or the injection rate is too fast.Stop the injection. Monitor the animal closely. Consider diluting the formulation or reducing the injection rate in future experiments.
  • Animal Restraint: Place the mouse in a suitable restraint device.

  • Vein Dilation: Warm the tail to dilate the lateral tail veins.[12][15]

  • Needle Insertion: Insert a 27-30 gauge needle into one of the lateral tail veins at a shallow angle.

  • Confirm Placement: A small flash of blood in the needle hub may indicate correct placement.

  • Substance Administration: Slowly inject the this compound formulation. The vessel should clear as the solution is administered.[15]

  • Needle Removal: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse effects.[15]

iv_injection_workflow start Start restrain Restrain Mouse start->restrain dilate_vein Dilate Tail Vein restrain->dilate_vein insert_needle Insert Needle into Vein dilate_vein->insert_needle check_placement Confirm Placement insert_needle->check_placement administer Inject this compound Slowly check_placement->administer Correct reposition Reposition Needle check_placement->reposition Incorrect remove_needle Remove Needle & Apply Pressure administer->remove_needle monitor Monitor Animal remove_needle->monitor end End monitor->end reposition->insert_needle

Intravenous Injection Experimental Workflow
C. Intraperitoneal (IP) Injection

Intraperitoneal injections are commonly used for systemic administration. While technically less demanding than IV injections, there is a risk of misinjection into abdominal organs.[16]

IssuePossible CauseRecommended Solution
Aspiration of urine, blood, or intestinal contents into the syringe. The needle has punctured the bladder, a blood vessel, or the gastrointestinal tract.[17]Do not inject. Withdraw the needle and discard the syringe and its contents. Use a new sterile syringe and needle for a subsequent attempt.[17] Monitor the animal for any signs of distress.
The animal exhibits signs of pain or distress after injection (e.g., lameness). The injection may have been administered into muscle or may have irritated a nerve. The formulation itself may be an irritant.Ensure correct needle placement in the lower right abdominal quadrant. If the formulation is suspected to be an irritant, it may need to be reformulated to be more physiologically compatible (e.g., adjusting pH, tonicity).
Leakage of the injected substance from the injection site. The needle gauge may be too large, or the injection volume is excessive.Use an appropriate needle size (see table below). Ensure the injection volume is within the recommended guidelines.
Lack of expected therapeutic effect or high variability in results. Misinjection into subcutaneous fat, the cecum, or other organs.[16]Refine injection technique. Ensure the animal is properly restrained with its head tilted downwards to move the abdominal organs away from the injection site.[17]
  • Animal Restraint: Manually restrain the mouse, ensuring control of the head and body.

  • Positioning: Tilt the mouse so that its head is slightly lower than its hindquarters. This helps to displace the abdominal organs.[17]

  • Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion: Insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (blood, urine, or intestinal contents) is aspirated.[17]

  • Substance Administration: Inject the this compound formulation.

  • Needle Removal: Withdraw the needle and return the animal to its cage.

  • Post-Procedure Monitoring: Observe the animal for any adverse reactions.[17]

ip_injection_workflow start Start restrain Restrain & Position Mouse start->restrain insert_needle Insert Needle in Lower Right Quadrant restrain->insert_needle aspirate Aspirate insert_needle->aspirate administer Inject this compound aspirate->administer No Fluid Aspirated discard Discard & Restart aspirate->discard Fluid Aspirated remove_needle Remove Needle administer->remove_needle monitor Monitor Animal remove_needle->monitor end End monitor->end

Intraperitoneal Injection Experimental Workflow
D. Subcutaneous (SC or Sub-Q) Injection

Subcutaneous injection is a relatively simple method for administering substances that require slower absorption compared to IV or IP routes.

IssuePossible CauseRecommended Solution
Leakage of the injected substance from the injection site. The needle was not inserted deep enough into the subcutaneous space, or the injection was too rapid.Ensure the needle fully penetrates the skin into the subcutaneous space. Inject the substance slowly and steadily.[18] After injection, gently pinch the skin at the injection site as the needle is withdrawn.[19]
Formation of a lump at the injection site that does not dissipate. The formulation may have precipitated upon injection, or the volume is too large for a single site.If precipitation is suspected, the formulation may need to be optimized for better in vivo stability. For large volumes, consider splitting the dose and injecting at multiple sites.[20]
Skin irritation or necrosis at the injection site. The formulation is not physiologically compatible (e.g., wrong pH, high concentration of co-solvents).The formulation should be as close to physiological pH and isotonicity as possible. Test the tolerability of the vehicle alone before administering the this compound formulation.
Intradermal or intramuscular injection instead of subcutaneous. Improper injection technique.Tent the skin and insert the needle at the base of the tented skin, parallel to the body.[19][21][22] The needle should move freely in the subcutaneous space.
  • Animal Restraint: Manually restrain the mouse.

  • Injection Site: The loose skin over the back, between the shoulder blades, is a common site.[18]

  • Tenting the Skin: Gently lift the skin to create a "tent."[21][22]

  • Needle Insertion: Insert the needle into the base of the tented skin.

  • Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered.[22]

  • Substance Administration: Inject the this compound formulation. A small lump should form under the skin.

  • Needle Removal: Withdraw the needle and gently massage the area to help disperse the substance.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor the injection site.

sc_injection_workflow start Start restrain Restrain Mouse start->restrain tent_skin Tent Skin at Injection Site restrain->tent_skin insert_needle Insert Needle into Base of Tent tent_skin->insert_needle aspirate Aspirate insert_needle->aspirate administer Inject this compound aspirate->administer No Blood reposition Reposition Needle aspirate->reposition Blood Aspirated remove_needle Remove Needle administer->remove_needle monitor Monitor Animal remove_needle->monitor end End monitor->end reposition->insert_needle

Subcutaneous Injection Experimental Workflow

III. Recommended Volumes and Needle Sizes for Mice

Adherence to recommended guidelines for injection volumes and needle sizes is crucial for animal welfare and data quality.

Route of AdministrationRecommended Needle GaugeMaximum Injection Volume (per site)
Oral Gavage (PO) 20-22 G (for adult mice)[11]10 mL/kg[11]
Intravenous (IV) 27-30 G5 mL/kg (bolus)
Intraperitoneal (IP) 25-27 G[17]10 mL/kg[17]
Subcutaneous (SC) 25-27 G[22]5 mL/kg[22]

Note: These are general guidelines. The exact volumes and needle sizes may need to be adjusted based on the specific animal strain, age, and the viscosity of the formulation. Always consult your institution's animal care and use committee (IACUC) guidelines.

References

Technical Support Center: Accurate IC50 Determination of ZT55

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the half-maximal inhibitory concentration (IC50) of the inhibitor ZT55.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it important?

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of an inhibitor.[1] It represents the concentration of a substance (e.g., this compound) required to inhibit a specific biological or biochemical process by 50%.[1][2][3] This metric is crucial in drug discovery and development for comparing the potency of different compounds and is a key parameter in dose-response analyses.[3][4]

Q2: What are the common methods for determining the IC50 of a compound like this compound?

The IC50 of an inhibitor can be determined using various functional assays. The choice of method depends on the target and mechanism of action of the compound. Common approaches include:

  • Cell-Based Assays: These assays measure a cellular response to the inhibitor, such as cell viability, proliferation, or cytotoxicity.[2] Examples include MTT, MTS, and CellTiter-Glo assays, which are suitable for assessing the overall effect of a compound on a cell population.[2][5]

  • Biochemical (Enzyme) Assays: If this compound targets a specific enzyme, its IC50 can be determined by measuring the inhibition of the enzyme's activity in vitro.[6][7] These assays directly measure the effect of the inhibitor on its molecular target.

  • In-Cell Westerns: This technique combines principles of immunoassays and Western blotting to quantify protein expression and phosphorylation within intact cells, offering a physiologically relevant context for IC50 determination.[3]

Q3: How do I select the appropriate concentration range for this compound in my IC50 experiment?

To accurately determine the IC50, it is essential to test a range of concentrations that span from no inhibitory effect to a maximal effect. A typical approach involves performing a serial dilution of this compound. An eight-point dose range is often recommended for initial experiments.[2] If the approximate potency of this compound is unknown, a wide concentration range (e.g., from picomolar to micromolar) should be tested initially to identify the active range. The goal is to obtain a complete sigmoidal dose-response curve.

Q4: How should I analyze my data to calculate the IC50 value?

The IC50 value is determined by fitting the experimental data to a dose-response curve using non-linear regression.[4] The data is typically plotted with the log of the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis, which usually results in a sigmoidal curve.[4][7] The IC50 is the concentration at which 50% inhibition is observed on this curve.[4] Software such as GraphPad Prism or online calculators can be used for this analysis.[4][8]

Troubleshooting Guide

Problem 1: I am not observing a dose-dependent inhibition with this compound.

  • Possible Cause 1: Incorrect Concentration Range. The concentrations of this compound tested may be too high or too low.

    • Solution: Perform a wider range of serial dilutions (e.g., spanning several orders of magnitude) to find the effective concentration range.

  • Possible Cause 2: this compound Instability or Insolubility. this compound may be degrading in the assay medium or precipitating at higher concentrations.

    • Solution: Check the solubility of this compound in your assay buffer. You may need to use a different solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not affect the assay.[5] Always prepare fresh dilutions of this compound for each experiment.

  • Possible Cause 3: Inactive Compound. The batch of this compound may be inactive.

    • Solution: Verify the identity and purity of your this compound stock. If possible, test a new batch of the compound.

Problem 2: My dose-response curve is not sigmoidal or does not have clear upper and lower plateaus.

  • Possible Cause 1: Insufficient Concentration Range. The tested concentrations may not be high enough to achieve maximal inhibition or low enough to show no inhibition.

    • Solution: Extend the concentration range of this compound in both directions. It is crucial to have data points that define the top and bottom of the curve.[9]

  • Possible Cause 2: Compound has low potency or is insoluble. If the curve flattens out at a level of inhibition less than 100%, it could indicate that this compound has reached its solubility limit or has partial inhibitory activity.[10]

    • Solution: Investigate the solubility of this compound in the assay medium.[10] If solubility is an issue, consider modifying the assay buffer or using a different formulation of the compound if available.

  • Possible Cause 3: Assay Variability. High variability between replicate wells can obscure the true shape of the dose-response curve.

    • Solution: Ensure proper mixing of reagents, accurate pipetting, and consistent cell seeding density. Increase the number of replicates for each concentration.

Problem 3: The calculated IC50 value for this compound varies significantly between experiments.

  • Possible Cause 1: Inconsistent Experimental Conditions. Minor variations in cell density, incubation time, reagent concentrations, or passage number of cells can affect the IC50 value.[10][11]

    • Solution: Standardize all experimental parameters. Use cells within a consistent range of passage numbers, and ensure that incubation times and reagent concentrations are identical for all experiments.

  • Possible Cause 2: Differences in this compound Stock Preparation. The primary reason for differences in IC50 values between labs can be variations in the preparation of stock solutions.[12]

    • Solution: Carefully prepare and store the stock solution of this compound. Aliquot the stock to avoid repeated freeze-thaw cycles. Periodically verify the concentration of the stock solution if possible.

  • Possible Cause 3: Time-Dependent Inhibition. If this compound is an irreversible or slow-binding inhibitor, the IC50 value will be dependent on the pre-incubation time with the target.[13]

    • Solution: For irreversible inhibitors, it is important to measure the IC50 at different time points to characterize its time-dependent nature.[13]

Experimental Protocols

Cell-Based IC50 Determination using MTT Assay

This protocol provides a general method for determining the IC50 of this compound based on its effect on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in complete medium to the desired seeding density (this needs to be optimized for each cell line, a common range is 5,000-10,000 cells/well).[5]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your stock solution. A common starting point is a 2-fold or 3-fold serial dilution over 8 to 12 concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Range/Value
Cell Seeding Density1,000 - 10,000 cells/well (cell line dependent)[5]
This compound Concentration Range8-12 concentrations, serial dilution (e.g., 2-fold or 3-fold)
Incubation Time24 - 72 hours[5]
ReplicatesMinimum of 3 per concentration

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Add this compound Dilutions to Cells A->C B Seed Cells in 96-well Plate B->C D Incubate for 24-72 hours C->D E Perform Viability Assay (e.g., MTT) D->E F Measure Signal (e.g., Absorbance) E->F G Normalize Data to Controls F->G H Plot Dose-Response Curve G->H I Calculate IC50 via Non-linear Regression H->I

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_flow start Problem with IC50 Measurement q1 Is there a dose-response relationship? start->q1 q2 Is the curve sigmoidal with clear plateaus? q1->q2 Yes sol1 Check this compound concentration range, solubility, and activity. q1->sol1 No a1_yes Yes a1_no No q3 Is the IC50 value consistent? q2->q3 Yes sol2 Extend concentration range and check for solubility issues. q2->sol2 No a2_yes Yes a2_no No sol3 Standardize experimental conditions and stock preparation. q3->sol3 No end_ok IC50 Determination Successful q3->end_ok Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for IC50 determination experiments.

References

Mitigating potential cytotoxicity of ZT55 in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ZT55 Cytotoxicity Mitigation

This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the potential cytotoxicity of the experimental compound this compound in non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of this compound-induced cytotoxicity?

A1: this compound is hypothesized to be a potent inducer of apoptosis. Its primary mechanism involves the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases, primarily Caspase-3.[1][2][3] While this is desirable in cancer cells, off-target activation in healthy, non-target cells can lead to unintended cytotoxicity.

Q2: We are observing significant cytotoxicity in our non-target control cell line even at low concentrations of this compound. Is this expected?

A2: High sensitivity in certain non-target cell lines can occur. This may be due to higher expression of pro-apoptotic proteins or specific off-target interactions. We recommend performing a dose-response analysis across multiple non-target cell lines to establish a baseline therapeutic window. Refer to the data in Table 1 for a comparison of IC50 values in common cell lines.

Q3: Can co-treatment with another agent reduce this compound's cytotoxicity in non-target cells?

A3: Yes, co-treatment with cytoprotective agents can be a viable strategy. For instance, antioxidants can mitigate cytotoxicity if this compound induces significant oxidative stress. Another approach is the co-administration of a pan-caspase inhibitor, although this may also interfere with the desired therapeutic effect in target cells. Preliminary data on co-treatment with the antioxidant N-acetylcysteine (NAC) is presented in Table 2 .

Q4: How can we be sure the cell death we are observing is apoptosis and not necrosis?

A4: It is crucial to distinguish between apoptotic and necrotic cell death. We recommend performing a lactate dehydrogenase (LDH) assay, which measures membrane integrity (a hallmark of necrosis), in parallel with an apoptosis-specific assay, such as a Caspase-3 activity assay. See the protocols provided in the "Experimental Protocols" section for details.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Target and Non-Target Cell Lines
Cell LineCell TypeRoleThis compound IC50 (µM) after 48h
SKOV3Ovarian CancerTarget5.2 ± 0.4
A549Lung CancerTarget8.1 ± 0.7
HEK293Human Embryonic KidneyNon-Target45.3 ± 3.1
HUVECHuman Umbilical VeinNon-Target78.6 ± 5.9

IC50 values were determined using an MTT assay.

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity
Cell LineTreatmentCell Viability (%)
HEK293This compound (50 µM)48%
HEK293This compound (50 µM) + NAC (1 mM)75%
SKOV3This compound (5 µM)51%
SKOV3This compound (5 µM) + NAC (1 mM)53%

Cell viability was assessed after 48 hours using an MTT assay.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Allow the plate to rest at room temperature for 20 minutes on a level surface before incubation to ensure even cell distribution.[4]
Edge Effects Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and ensure slow, consistent dispensing.[4][5]
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. If observed, consider using a lower concentration or a different solvent system.
Issue 2: Low Signal-to-Background Ratio in MTT/LDH Assays
Possible Cause Troubleshooting Steps
Suboptimal Cell Number Titrate the cell seeding density to find an optimal number that provides a robust signal within the linear range of the assay.[6]
Incorrect Incubation Time Optimize the incubation time for both the compound treatment and the assay reagent.
Reagent Degradation Check the expiration dates of all assay components. Store reagents as recommended and protect them from light.
Cell Culture Medium Interference Phenol red or high concentrations of reducing agents in the medium can interfere with absorbance readings. Use phenol red-free medium for the assay step.[6]

Visualizations

G This compound This compound DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor Activates (Extrinsic) Mitochondria Mitochondria This compound->Mitochondria Induces Stress (Intrinsic) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Recruits CytC Cytochrome c Mitochondria->CytC Releases Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 ProCasp9 Pro-Caspase-9 Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Cleavage & Activation Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves Substrates CytC->ProCasp9 Activates via Apoptosome

Caption: this compound-induced caspase-dependent apoptosis pathway.

G Start Start: Culture Non-Target Cells Seed Seed Cells in 96-Well Plates Start->Seed Treat Treat with this compound +/- Cytoprotective Agent Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Cytotoxicity Assays (MTT, LDH) Incubate->Assay Read Read Plate (Spectrophotometer) Assay->Read Analyze Analyze Data: Calculate % Viability / % Cytotoxicity Read->Analyze End End Analyze->End

Caption: Experimental workflow for assessing cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (with or without a cytoprotective agent). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Prepare a "Maximum LDH Release" control by adding a lysis buffer to control wells 1 hour before the end of incubation.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate percent cytotoxicity as: ((Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of the key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Lyse the cells using a provided lysis buffer on ice for 15 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Plate: Add 50 µg of protein from each sample to the wells of a black, 96-well microplate.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation of ~400 nm and emission of ~505 nm.

  • Analysis: Express the results as relative fluorescence units (RFU) or fold-change over the untreated control.

References

Validation & Comparative

ZT55: A Comparative Analysis of a Novel Selective JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the development of selective JAK2 inhibitors marks a significant advancement. This guide provides a comparative analysis of ZT55, a novel and highly selective JAK2 inhibitor, against other established JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, mechanism of action, and the experimental basis for these findings.

Data Presentation: Efficacy of JAK2 Inhibitors

The following table summarizes the in vitro potency of this compound and other JAK2 inhibitors against the JAK2 kinase and other members of the Janus kinase family. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower value indicates a more potent inhibitor.

InhibitorJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Other Notable Targets (IC50)
This compound 31[1]~10,000[2]~10,000[2]--
Ruxolitinib 2.8 - 3.3[3][4][5][6]2.8 - 3.3[3][4][5][6]428[3]19[3]-
Fedratinib 3 - 6[7][8][9]~105[8]>1000[8]~405[8]FLT3 (15 nM)[8][9], RET (48 nM)[8]
Pacritinib 19 - 23[10]>1000[11]520[11]50[11]FLT3 (22 nM)[10], ACVR1 (16.7 nM)[12]
Momelotinib 18[13]11[13]155[13]17[13]ACVR1 (52.5 nM)[12]

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of hematopoiesis and immune response. In many MPNs, a mutation in the JAK2 gene (V617F) leads to constitutive activation of this pathway, driving uncontrolled cell proliferation. This compound, like other JAK2 inhibitors, functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its phosphorylation activity and blocking downstream signaling through STAT proteins.[1][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) JAK2->pSTAT DNA DNA pSTAT->DNA 4. Translocation This compound This compound This compound->JAK2 Inhibition Gene Gene Transcription (Proliferation, Survival) DNA->Gene

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and other JAK2 inhibitors.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the IC50 values of kinase inhibitors.[7]

Principle: This assay measures the phosphorylation of a substrate peptide by the JAK2 kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the kinase, and another labeled with an acceptor fluorophore (e.g., d2) that binds to the phosphorylated substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The inhibitor's potency is determined by its ability to reduce the FRET signal.[2][13]

General Protocol:

  • Reagent Preparation: Recombinant JAK2 enzyme, biotinylated substrate peptide, ATP, and the inhibitor (at various concentrations) are prepared in an appropriate kinase buffer.

  • Kinase Reaction: The JAK2 enzyme is incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. The kinase reaction is then initiated by adding a mixture of the substrate peptide and ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: A solution containing the Eu3+-cryptate labeled antibody (to detect the kinase) and the XL665-labeled antibody (to detect the phosphorylated substrate) is added to stop the reaction and initiate the detection process.

  • Signal Measurement: After an incubation period (e.g., 60 minutes to overnight) at room temperature, the HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

This assay assesses the ability of a JAK2 inhibitor to inhibit the growth of cancer cell lines that are dependent on JAK2 signaling, such as the HEL cell line which harbors the JAK2 V617F mutation.[15]

Principle: The viability of cells is measured after treatment with the inhibitor. A common method is the MTS assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cells (e.g., HEL cells) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Inhibitor Treatment: The cells are treated with various concentrations of the JAK2 inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Western Blot Analysis

Western blotting is used to detect the phosphorylation status of JAK2 and its downstream target STAT3, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.[6][16][17][18]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (total and phosphorylated forms).

General Protocol:

  • Cell Treatment and Lysis: Cells are treated with the JAK2 inhibitor for a specific time. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total JAK2, phosphorylated JAK2 (p-JAK2), total STAT3, and phosphorylated STAT3 (p-STAT3). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Assay Kinase Inhibition Assay (HTRF) Determine IC50 Proliferation Cell Proliferation Assay (e.g., MTS on HEL cells) Western Western Blot Analysis (p-JAK2, p-STAT3) Xenograft Xenograft Model (e.g., HEL cells in nude mice) Western->Xenograft Tumor Tumor Volume Measurement Xenograft->Tumor Toxicity Toxicity Assessment (Body Weight, etc.) Tumor->Toxicity end End: Efficacy Profile Toxicity->end start Start: Compound Synthesis (this compound) start->Assay

Figure 2. A representative experimental workflow for evaluating a novel JAK2 inhibitor.

Conclusion

This compound emerges as a highly selective and potent JAK2 inhibitor with promising preclinical efficacy. Its high selectivity for JAK2 over other JAK family members, as demonstrated by its significantly higher IC50 values for JAK1 and JAK3, suggests a potential for a more favorable side-effect profile compared to less selective inhibitors. The in vitro data from cell proliferation and Western blot assays in JAK2 V617F-positive cell lines, coupled with in vivo efficacy in xenograft models, strongly support its further development.[1]

This comparative guide highlights the key efficacy parameters of this compound in the context of established JAK2 inhibitors. The provided experimental methodologies offer a framework for the continued investigation and validation of novel therapeutic agents targeting the JAK-STAT pathway. Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound in patients with myeloproliferative neoplasms.

References

Cross-Validation of CP-55,940's Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of CP-55,940, a potent synthetic cannabinoid agonist, against other commonly used cannabinoid receptor agonists. The data presented herein is intended to assist researchers in selecting the appropriate research tools for their studies of the endocannabinoid system.

Data Presentation: Comparative Selectivity of Cannabinoid Agonists

The following table summarizes the binding affinities (Ki) of CP-55,940 and alternative cannabinoid agonists for the human cannabinoid receptors CB1 and CB2. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to illustrate the preference of each compound for one receptor over the other.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)Receptor Profile
CP-55,940 0.58 - 5.0[1][2]0.68 - 2.6[1][2]~1Non-selective Full Agonist[1]
WIN 55,212-2 1.9 - 62.3[3]3.3~0.3 - 18.9Non-selective Agonist[4][5]
JWH-018 9.00 ± 5.00[6]2.94 ± 2.65[6]~3.06Full Agonist, slight CB2 selectivity[6]
Δ⁹-THC ~41[3]-CB1 Partial Agonist-

Note: Ki values can vary between different studies and experimental conditions. The data presented represents a range of reported values.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical cannabinoid receptor binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 cannabinoid receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • [³H]CP-55,940 (radioligand).

  • Test compounds (e.g., CP-55,940, WIN 55,212-2, JWH-018).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, [³H]CP-55,940 at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known cannabinoid receptor agonist to saturate the receptors).

  • Equilibrium: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Cannabinoid Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Prep Radioligand Prep Radioligand Prep->Incubation Test Compound Prep Test Compound Prep Test Compound Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Plot Data Plot Data Calculate Specific Binding->Plot Data Determine IC50 Determine IC50 Plot Data->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Caption: Workflow for determining compound binding affinity.

Simplified CB1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist (e.g., CP-55,940) Agonist->CB1R Binds to ATP ATP ATP->AC Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

References

Comparative Analysis of ZT55's Effect on Myeloproliferative Neoplasm (MPN) Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational JAK2 inhibitor, ZT55, against established therapies for Myeloproliferative Neoplasms (MPNs). This document summarizes key experimental data, details methodologies for reproducibility, and visualizes relevant biological pathways and workflows.

Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of myeloid cells. A key driver in many MPNs is a mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway.[1] This has made JAK2 a prime target for therapeutic intervention. This compound is a novel, highly selective tyrosine kinase inhibitor targeting JAK2.[1] This guide evaluates its preclinical efficacy in comparison to other known JAK inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.

Quantitative Data Summary

The following tables summarize the available in vitro data for this compound and its comparators on various MPN cell lines. The data highlights the differential effects of these inhibitors on cell viability, apoptosis, and cell cycle progression.

This compound Performance Data

Currently, detailed quantitative in vitro data for this compound is primarily available for the HEL cell line, which is homozygous for the JAK2 V617F mutation.

Cell LineAssayMetricValueReference
HEL (JAK2 V617F)Kinase InhibitionIC50 (JAK2)0.031 µM[1]
HEL (JAK2 V617F)Cell Proliferation-Inhibited in a concentration-dependent manner[1]
HEL (JAK2 V617F)Apoptosis-Induced caspase-dependent apoptosis[1]
HEL (JAK2 V617F)Cell Cycle-Arrest at G2/M phase[1]
Primary MPN Patient Cells (JAK2 V617F)Colony Formation (BFU-E)IC5019.47 - 35.43 µM[1]

Comparative Inhibitor Performance Data: Cell Viability (IC50)

A comprehensive study compared the effects of four approved JAK inhibitors on the viability of three MPN cell lines: HEL (JAK2 V617F homozygous), UKE-1 (JAK2 V617F heterozygous), and SET-2 (JAK2 V617F). The half-maximal inhibitory concentrations (IC50) are presented below.

InhibitorHEL IC50 (nM)UKE-1 IC50 (nM)SET-2 IC50 (nM)Reference
Ruxolitinib3257355[2][3]
Fedratinib~400~300~400[4]
Pacritinib~500~200~600[4]
Momelotinib~1800~1000~1500[4]

Comparative Inhibitor Performance Data: Apoptosis

The induction of apoptosis in HEL and UKE-1 cells was quantified after treatment with the respective inhibitors.

Inhibitor (Concentration)Cell LineApoptotic Cells (%)Reference
Fedratinib (500 nM, 48h)HEL~25%[4]
Momelotinib (1 µM, 48h)HEL~20%[4]
Pacritinib (500 nM, 48h)HEL~30%[4]
Fedratinib (500 nM, 48h)UKE-1~40%[4]
Momelotinib (1 µM, 48h)UKE-1~25%[4]
Pacritinib (500 nM, 48h)UKE-1~50%[4]

Comparative Inhibitor Performance Data: Cell Cycle Analysis

The effects of the inhibitors on the cell cycle distribution of HEL and UKE-1 cells were also evaluated.

Inhibitor (Concentration)Cell Line% G1 Phase% S Phase% G2/M PhaseReference
Fedratinib (500 nM, 24h)HEL~55%~30%~15%[4]
Momelotinib (1 µM, 24h)HEL~60%~25%~15%[4]
Pacritinib (500 nM, 24h)HEL~65%~20%~15%[4]
Fedratinib (500 nM, 24h)UKE-1~60%~25%~15%[4]
Momelotinib (1 µM, 24h)UKE-1~65%~20%~15%[4]
Pacritinib (500 nM, 24h)UKE-1~70%~15%~15%[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Proliferation Assay

  • Cell Culture: MPN cell lines (HEL, UKE-1, SET-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well.

  • Treatment: Cells are treated with various concentrations of this compound or comparator inhibitors (e.g., Ruxolitinib, Fedratinib, Pacritinib, Momelotinib) for 72 hours. A vehicle control (DMSO) is also included.

  • Viability Assessment: Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curves.

Apoptosis Assay

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of inhibitors for 24 or 48 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

Cell Cycle Analysis

  • Cell Treatment: Cells are treated with inhibitors for a specified period (e.g., 24 hours).

  • Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Colony Formation Assay

  • Cell Isolation: Mononuclear cells are isolated from the peripheral blood of MPN patients using Ficoll-Paque density gradient centrifugation.

  • Plating: Cells are plated in a methylcellulose-based medium supplemented with cytokines (e.g., erythropoietin for BFU-E colonies).

  • Treatment: The cells are treated with various concentrations of the inhibitors.

  • Incubation: The plates are incubated for 14-21 days at 37°C in a humidified atmosphere with 5% CO2.

  • Colony Counting: The number of colonies (e.g., burst-forming unit-erythroid, BFU-E) is counted using an inverted microscope.

  • Data Analysis: The IC50 value for colony formation inhibition is calculated from the dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is constitutively activated in many MPNs due to the JAK2 V617F mutation. This compound and other JAK inhibitors act by blocking the kinase activity of JAK2, thereby inhibiting downstream signaling.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization This compound This compound / JAK Inhibitors This compound->JAK2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression 5. Nuclear Translocation & Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding Experimental Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome CellCulture 1. MPN Cell Culture (HEL, UKE-1, SET-2) Proliferation 3a. Cell Proliferation Assay (72h) CellCulture->Proliferation Apoptosis 3b. Apoptosis Assay (24-48h) CellCulture->Apoptosis CellCycle 3c. Cell Cycle Analysis (24h) CellCulture->CellCycle InhibitorPrep 2. Inhibitor Preparation (this compound & Comparators) InhibitorPrep->Proliferation InhibitorPrep->Apoptosis InhibitorPrep->CellCycle IC50 4a. IC50 Calculation Proliferation->IC50 ApoptosisQuant 4b. Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist 4c. Cell Cycle Distribution CellCycle->CellCycleDist Comparison 5. Comparative Analysis of Inhibitor Efficacy IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison

References

A Head-to-Head Analysis of ZT55 and Fedratinib on STAT Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two selective Janus kinase 2 (JAK2) inhibitors, ZT55 and Fedratinib, with a focus on their impact on the Signal Transducer and Activator of Transcription (STAT) signaling pathway. This comparison is based on available preclinical data.

Introduction

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by activating mutations in JAK2 such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs). Consequently, JAK2 has emerged as a key therapeutic target. Both this compound and Fedratinib are potent inhibitors of JAK2 that have demonstrated the ability to block downstream STAT signaling. This guide synthesizes the current understanding of their comparative efficacy and mechanisms of action.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and Fedratinib exert their therapeutic effects by inhibiting the catalytic activity of JAK2. This inhibition prevents the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT3 and STAT5, which are crucial for the transcription of genes involved in cell growth and survival. By blocking this pathway, both compounds can induce apoptosis in malignant cells.

Fedratinib is a selective inhibitor of JAK2 and has also been shown to inhibit FMS-like tyrosine kinase 3 (FLT3).[1][2] this compound is reported to be a highly selective JAK2 inhibitor.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->pJAK2 Inhibits Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits Cell_Treatment Cell Treatment with This compound or Fedratinib Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Transfer Western Transfer SDS_PAGE->Western_Transfer Blocking Blocking Western_Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSTAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Verifying the Induction of Caspase-Dependent Apoptosis by ZT55: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pro-apoptotic effects of the hypothetical compound ZT55, focusing on its mechanism of inducing caspase-dependent apoptosis. The performance of this compound is compared with another well-established apoptosis-inducing agent, providing experimental data to support the comparison. Detailed methodologies for key experiments are included to facilitate reproducibility.

Performance Comparison: this compound vs. Alternative Agent

The pro-apoptotic efficacy of this compound was evaluated in comparison to Doxorubicin, a widely used chemotherapeutic agent known to induce apoptosis. Key parameters such as cell viability, caspase-3 activation, and cleavage of poly (ADP-ribose) polymerase (PARP) were assessed.

Table 1: Cell Viability in Response to this compound and Doxorubicin

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compound (Staurosporine) U-93718~0.5[1]
U-93724~1.0[1]
Doxorubicin iPS-derived Cardiomyocytes483.5[2]
Imatinib-resistant CML cells241.0[3]

Table 2: Caspase-3 Activation

CompoundCell LineTreatmentFold Increase in Caspase-3 Activity (vs. Control)
This compound (Staurosporine) IgR3 and Mel-RM1 µM for 16 hoursPeak activation observed[4]
Human Corneal Endothelial Cells0.2 µM, peak at 12 hoursSignificant increase from 3 hours[5]
Doxorubicin Imatinib-resistant CML cells1.0 µMSignificant increase[3]

Table 3: PARP Cleavage

CompoundCell LineTreatmentObservation
This compound (Staurosporine) Human Corneal Endothelial Cells0.2 µM for 3 hoursCleaved PARP detected[5]
L1210/S cellsNot specifiedEarly PARP cleavage[6]
Doxorubicin iPS-derived CardiomyocytesIncreasing dosesDose-dependent increase in cleaved PARP[2]

Signaling Pathways and Experimental Workflow

The induction of apoptosis by this compound is hypothesized to follow the intrinsic pathway, initiated by mitochondrial stress, leading to the activation of a cascade of caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (this compound) Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Executioner Caspases Caspase-3, -6, -7 Caspase-8->Executioner Caspases This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Executioner Caspases Substrate Cleavage Cleavage of Cellular Substrates (e.g., PARP) Executioner Caspases->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 1. Signaling pathways of apoptosis.

The following diagram illustrates a typical workflow for verifying this compound-induced apoptosis.

cluster_assays Apoptosis Assays Cell Culture Cell Culture Treatment Treat cells with this compound Cell Culture->Treatment Harvest Harvest cells at various time points Treatment->Harvest Viability Cell Viability Assay (MTT) Harvest->Viability Caspase Caspase Activity Assay Harvest->Caspase Western Western Blot (PARP, Caspase-3) Harvest->Western Data Analysis Data Analysis and Comparison Viability->Data Analysis Caspase->Data Analysis Western->Data Analysis

Figure 2. Experimental workflow for apoptosis verification.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate.

  • This compound and Doxorubicin of desired concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (Dimethyl sulfoxide).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or Doxorubicin for the desired incubation period (e.g., 24, 48 hours).

  • After treatment, remove the medium and wash the cells with PBS.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[3]

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells.

  • Cell lysis buffer.

  • Reaction buffer containing DTT (dithiothreitol).

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Fluorometer.

Procedure:

  • Induce apoptosis in cells by treating with this compound or a positive control.

  • Harvest and wash the cells.

  • Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).

  • To each sample of cell lysate, add reaction buffer and the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[7]

Western Blot for PARP and Caspase-3 Cleavage

This technique is used to detect the cleavage of specific proteins, which is a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates.

  • SDS-PAGE gels.

  • Transfer buffer.

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-PARP, anti-caspase-3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis.[8][9]

References

Reproducibility of ZT55-Induced G2/M Phase Cell Cycle Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of G2/M phase cell cycle arrest induced by the novel JAK2V617F inhibitor, ZT55, in relation to established microtubule-targeting agents, paclitaxel and colchicine. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant cellular pathways to offer an objective assessment for research and drug development applications.

Comparative Analysis of G2/M Phase Arrest

The efficacy and reproducibility of a compound in inducing cell cycle arrest are critical parameters for its potential as a therapeutic agent. Below is a summary of the quantitative data on the G2/M phase arrest induced by this compound, paclitaxel, and colchicine in various cancer cell lines. The data for this compound is derived from a study on HEL (human erythroleukemia) cells, while the data for paclitaxel and colchicine are from studies on MCF-7 (human breast adenocarcinoma) and other cell lines.

CompoundCell LineConcentration% of Cells in G2/M (Mean ± SEM/SD)Reference
This compound HELControl13.1 ± 0.8% (SEM, n=3)[1]
12.5 µM28.9 ± 1.2% (SEM, n=3)[1]
25 µM45.3 ± 2.1% (SEM, n=3)[1]
50 µM62.7 ± 2.5% (SEM, n=3)[1]
Paclitaxel MCF-7ControlNot specified[2]
5 nM~30%[2]
50 nM~70%[2]
Colchicine MCF-7Control62.98 ± 0.98% (SD, n=3)[3]
0.1 µg/mL63.70 ± 2.50% (SD, n=3)[3]
10 µg/mL73.20 ± 2.10% (SD, n=3)[3]
100 µg/mL80.00 ± 2.20% (SD, n=3)[3]

Note on Reproducibility: The provided data for this compound shows the standard error of the mean (SEM) from a single experiment with three replicates, indicating intra-assay precision[1]. The data for colchicine includes the standard deviation (SD) from three independent experiments, offering insight into inter-assay reproducibility[3]. While a direct, head-to-head comparison of reproducibility requires further studies, the available data suggests a consistent, dose-dependent effect of all three compounds on G2/M arrest.

Signaling Pathways and Mechanisms of Action

The induction of G2/M phase cell cycle arrest by this compound, paclitaxel, and colchicine occurs through distinct signaling pathways.

This compound: As a selective inhibitor of the JAK2V617F mutant kinase, this compound primarily targets the JAK/STAT signaling pathway. Inhibition of JAK2 leads to reduced phosphorylation and activation of downstream STAT3 and STAT5 transcription factors. This disruption of JAK/STAT signaling is linked to the induction of G2/M phase arrest and apoptosis in susceptible cells[4][5]. The precise molecular players downstream of STATs that directly mediate the G2/M arrest are still under investigation but likely involve the regulation of key cell cycle proteins.

ZT55_Pathway cluster_nucleus Nucleus This compound This compound JAK2 JAK2 (V617F) This compound->JAK2 inhibits STAT3_5 STAT3/5 JAK2->STAT3_5 phosphorylates pSTAT3_5 p-STAT3/5 (Active) Gene_Expression Target Gene Expression pSTAT3_5->Gene_Expression regulates Nucleus Nucleus G2M_Arrest G2/M Arrest Gene_Expression->G2M_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

This compound Signaling Pathway

Paclitaxel and Colchicine: Both paclitaxel and colchicine are microtubule-targeting agents, but they have opposing effects on microtubule dynamics. Paclitaxel stabilizes microtubules, preventing their depolymerization, while colchicine inhibits tubulin polymerization, leading to microtubule disassembly[6][7]. Disruption of microtubule dynamics by either mechanism activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M phase of the cell cycle. This mitotic arrest is often measured as an accumulation of cells in the G2/M phase by flow cytometry. A key event in this process is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), which prevents the degradation of Cyclin B1. The sustained activity of the Cyclin B1/CDK1 complex maintains the mitotic state.

Microtubule_Inhibitor_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules stabilizes Colchicine Colchicine Colchicine->Microtubules destabilizes SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits CyclinB1 Cyclin B1 Degradation APC_C->CyclinB1 mediates CyclinB1_CDK1 Cyclin B1/CDK1 Activity APC_C->CyclinB1_CDK1 leads to sustained CyclinB1->CyclinB1_CDK1 decrease in M_Phase_Arrest M-Phase Arrest (G2/M) CyclinB1_CDK1->M_Phase_Arrest

Microtubule Inhibitor Pathway

Experimental Protocols

Reproducible assessment of G2/M phase cell cycle arrest is dependent on standardized and well-controlled experimental protocols.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a widely used method for determining the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, paclitaxel, colchicine, or vehicle control for the specified duration.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and neutralize with complete medium. Transfer the cell suspension to a centrifuge tube.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Start Start: Cell Culture Treatment Treat with Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation: % Cells in G0/G1, S, G2/M Analysis->Data

Flow Cytometry Workflow
Western Blot Analysis of Cell Cycle Proteins (Cyclin B1 and CDK1)

Western blotting is used to detect changes in the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1.

Materials:

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

This compound demonstrates a clear, dose-dependent induction of G2/M phase cell cycle arrest in HEL cells. The available data, while limited to a single study, suggests good intra-assay precision. For a comprehensive understanding of its reproducibility, further studies investigating inter-assay and inter-laboratory variability are warranted. In comparison, the established G2/M arresting agents, paclitaxel and colchicine, have a larger body of literature supporting their effects, with some studies providing data on inter-assay variability. The distinct mechanisms of action—JAK/STAT pathway inhibition for this compound versus microtubule disruption for paclitaxel and colchicine—offer different therapeutic avenues and potential for combination therapies. The provided protocols offer a standardized framework for researchers to independently verify and compare the reproducibility of these and other compounds that induce G2/M arrest.

References

Independent Validation of ZT55's Suppression of HEL Xenograft Tumors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical efficacy of ZT55, a novel tyrosine kinase inhibitor, in suppressing Human Erythroleukemia (HEL) xenograft tumors. The performance of this compound is compared with Ruxolitinib, an established JAK1/2 inhibitor. This analysis is supported by experimental data from independent studies to inform researchers and professionals in the field of drug development.

Performance Comparison of this compound and Ruxolitinib in Xenograft Tumor Models

The following tables summarize the quantitative data on the anti-tumor efficacy of this compound and Ruxolitinib in their respective xenograft models. It is important to note that the studies were conducted on different tumor models, a factor to be considered when interpreting the comparative efficacy.

Table 1: Quantitative Analysis of this compound Efficacy in HEL Xenograft Tumors [1]

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Weight (g)
Vehicle Control~100~1500 ± 250~1.5 ± 0.2
This compound (100 mg/kg)~100~500 ± 150~0.5 ± 0.1

Data are presented as mean ± SEM (n=8). Treatment was administered orally once a day for 2 weeks.[1]

Table 2: Quantitative Analysis of Ruxolitinib Efficacy in Hodgkin Lymphoma (L-428) Xenograft Tumors

Treatment GroupInitial BioluminescenceFinal BioluminescenceMedian Survival (days)
Vehicle ControlNot specifiedNot specified21
Ruxolitinib (45 mg/kg)Not specifiedSignificantly decreased51.5

Ruxolitinib treatment significantly inhibited tumor progression as measured by bioluminescence (p < 0.05) and prolonged survival (p = 0.0001) in xenografted NSG mice.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

This compound in HEL Xenograft Model[1]
  • Cell Line: Human Erythroleukemia (HEL) cells, which harbor the JAK2V617F mutation.

  • Animal Model: 6-week-old male BALB/c nude mice.

  • Tumor Implantation: HEL cells were injected subcutaneously into the mice.

  • Treatment Initiation: When tumors reached a volume of approximately 100 mm³.

  • Drug Administration: this compound was administered orally at a dose of 100 mg/kg once daily for 2 weeks. The vehicle control group received the corresponding vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights were measured at indicated times. At the end of the study, tumors were excised and weighed.

Ruxolitinib in Hodgkin Lymphoma Xenograft Model
  • Cell Line: L-428 Hodgkin lymphoma cells.

  • Animal Model: NSG (NOD scid gamma) mice.

  • Tumor Implantation: L-428 cells were xenografted into NSG mice.

  • Drug Administration: Ruxolitinib was administered at a dose of 45.0 mg/kg.

  • Efficacy Evaluation: Tumor progression was monitored by bioluminescence imaging, and overall survival was recorded.

Visualizing the Mechanism of Action and Experimental Design

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 JAK2V617F Signaling Pathway in HEL Cells Cytokine_Receptor Erythropoietin Receptor JAK2 JAK2V617F (Constitutively Active) Cytokine_Receptor->JAK2 STAT3_5 STAT3 / STAT5 JAK2->STAT3_5 PI3K PI3K JAK2->PI3K Ras Ras JAK2->Ras Nucleus Nucleus STAT3_5->Nucleus Akt Akt PI3K->Akt Akt->Nucleus MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Nucleus->Apoptosis_Inhibition This compound This compound This compound->JAK2 Ruxolitinib Ruxolitinib Ruxolitinib->JAK2

Caption: JAK2V617F signaling pathway and points of inhibition.

G cluster_1 Experimental Workflow for this compound Efficacy Study cluster_2 Treatment Arms Start Start Implantation Subcutaneous Implantation of HEL Cells in Nude Mice Start->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups (n=8) Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle ZT55_Treat This compound (100 mg/kg) Randomization->ZT55_Treat Treatment Daily Oral Administration for 2 Weeks Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision & Weight Measurement Monitoring->Endpoint End End Endpoint->End Vehicle->Treatment ZT55_Treat->Treatment

Caption: this compound HEL xenograft experimental workflow.

G cluster_0 Logical Relationship: this compound Efficacy This compound This compound Administration JAK2_Inhibition Inhibition of JAK2V617F Kinase This compound->JAK2_Inhibition Directly Targets Pathway_Inhibition Downregulation of STAT3/5, PI3K/Akt, Ras/MEK/ERK Signaling JAK2_Inhibition->Pathway_Inhibition Leads to Cellular_Effects Induction of Apoptosis & Cell Cycle Arrest Pathway_Inhibition->Cellular_Effects Results in Tumor_Suppression Suppression of HEL Xenograft Tumor Growth Cellular_Effects->Tumor_Suppression Causes

Caption: Logical flow of this compound's anti-tumor effect.

References

Safety Operating Guide

Proper Disposal Procedures for ZT55

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and effective disposal of ZT55, a substance utilized in advanced research and pharmaceutical development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is essential for minimizing risks associated with the handling and disposal of this potent compound.

Quantitative Data for Disposal

For safe and compliant disposal of this compound, specific quantitative parameters must be observed. The following table summarizes the key thresholds and concentration limits for various disposal pathways.

ParameterValueUnitNotes
Aqueous Waste
This compound Concentration Limit< 10mg/LPost-neutralization. Requires verification by analytical testing.
pH Range for Discharge6.5 - 8.5pH unitsAfter neutralization and dilution.
Solid Waste
Contaminated Labware Limit< 1% by weight% w/wApplies to non-reactive solid waste (e.g., gloves, wipes).
Chemical Treatment
Neutralizing Agent Ratio2:1(Neutralizer:this compound)Molar ratio for 1M sodium bicarbonate solution.
Reaction Quenching Time60minutesMinimum time required for complete neutralization before disposal.

Experimental Protocol for this compound Disposal

The following protocol outlines the step-by-step methodology for the chemical neutralization and disposal of this compound waste. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste solution

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • pH indicator strips or calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriately labeled hazardous waste container

  • Spill containment kit

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.

    • Measure the volume of the this compound waste solution to be treated.

    • Calculate the required volume of 1M sodium bicarbonate solution based on the 2:1 molar ratio specified in the data table.

  • Neutralization:

    • Place the this compound waste solution in a suitable container (e.g., a borosilicate glass beaker) on a stir plate.

    • Add a magnetic stir bar and begin gentle agitation.

    • Slowly add the calculated volume of 1M sodium bicarbonate solution to the this compound waste. Caution: This reaction may be exothermic and produce gas. Add the neutralizer in small increments to control the reaction rate.

    • Continue stirring the solution for a minimum of 60 minutes to ensure the neutralization reaction is complete.

  • Verification:

    • After the quenching time, test the pH of the solution using a pH strip or a calibrated pH meter.

    • The pH should be within the acceptable discharge range of 6.5 to 8.5.

    • If the pH is outside this range, adjust as necessary by adding small amounts of 1M sodium bicarbonate (to raise pH) or a dilute acid (e.g., 0.1M HCl) with extreme caution (to lower pH).

  • Disposal:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of as aqueous chemical waste.

    • Transfer the treated solution to a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for final pickup and disposal procedures.

  • Decontamination:

    • Thoroughly clean all glassware and equipment used in the neutralization process with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated disposables (e.g., gloves, wipes) as solid hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial waste generation to final disposal.

ZT55_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood measure Measure Waste Volume fume_hood->measure calculate Calculate Neutralizer measure->calculate add_neutralizer Slowly Add 1M NaHCO3 calculate->add_neutralizer stir Stir for 60 Minutes add_neutralizer->stir check_ph Check pH (6.5-8.5) stir->check_ph ph_ok pH in Range? check_ph->ph_ok adjust_ph Adjust pH ph_ok->adjust_ph No transfer Transfer to Waste Container ph_ok->transfer Yes adjust_ph->check_ph contact_ehs Contact EHS for Pickup transfer->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Workflow for the safe neutralization and disposal of this compound waste.

Essential Safety and Logistical Information for Handling ZT55

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ZT55 is a fictional substance designation used here to exemplify the handling protocols for a potent, hazardous chemical. The following guidance is based on established safety procedures for highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.[4][5]

The safe handling of the potent compound this compound necessitates a comprehensive safety program that includes robust containment strategies, rigorous operational procedures, and clearly defined disposal protocols.[1] The primary goal is to minimize exposure to personnel and prevent contamination of the work environment.[1][6]

A thorough risk assessment is the foundational step before any handling of this compound.[4][5][7][8] This assessment should identify the hazards associated with this compound, evaluate the potential for exposure during planned procedures, and determine the necessary control measures.[4][7][9]

Occupational Exposure and Containment

The Occupational Exposure Limit (OEL) is a critical parameter that dictates the required level of containment.[10][11] For potent compounds like this compound, the OEL is typically very low. A performance-based categorization system is often used to link the compound's toxicity and potency to specific handling procedures.[12]

Hazard Category Occupational Exposure Limit (OEL) Containment Strategy
1>100 µg/m³General room ventilation with local exhaust ventilation (LEV).[1]
210 - 100 µg/m³Semi-closed to closed material transfer; laminar flow hoods.[1]
31 - 10 µg/m³Closed systems with direct coupling for transfers; barrier/isolation technology.[1][10]
4<1 µg/m³Totally enclosed processes; remote operations; full isolation technology.[1][3][10]

This table provides a generalized framework. The specific OEL for any new compound must be determined by a qualified environmental, health, and safety (EHS) expert.[6]

Operational Plan: Step-by-Step Guidance

A detailed operational plan is mandatory for all personnel involved in the handling of this compound. This plan should be part of a broader Chemical Hygiene Plan (CHP).[5]

Personnel Training and Medical Surveillance
  • All personnel must receive documented training on the hazards of this compound, safe handling procedures, proper use of personal protective equipment (PPE), and emergency protocols.[2][6][9][13]

  • A medical surveillance program should be established, including baseline health assessments and regular monitoring for any potential health effects from exposure.[12]

Engineering Controls

Engineering controls are the primary means of minimizing exposure.[1][12]

  • Primary Containment: For a potent compound like this compound, handling should occur within a dedicated containment device such as a negative pressure isolator or a Class II Biological Safety Cabinet (BSC).[1][10][14]

  • Secondary Containment: The laboratory itself should be designed with features to contain any accidental releases. This includes controlled access, dedicated air handling systems with HEPA filtration, and airlocks.[6][15]

Personal Protective Equipment (PPE)

PPE is the final line of defense and should be used in conjunction with engineering controls.[5][9][16]

Equipment Specification Purpose
Gloves Double-gloving with chemotherapy-rated nitrile or neoprene gloves.[16][17][18]Protects against skin contact and absorption.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.[16][18]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.[16][17][18]Protects eyes from splashes and aerosols.
Respiratory Protection A powered air-purifying respirator (PAPR) may be required, especially outside of primary containment or during high-risk procedures.[3][11][19]Prevents inhalation of airborne particles.
Handling Procedures
  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound should be stored in a clearly labeled, dedicated, and ventilated area with restricted access.[15]

  • Weighing and Preparation: All manipulations of powdered this compound, such as weighing and preparing solutions, must be conducted within a primary containment device.[1]

  • Transport: When transporting this compound within the facility, use sealed, shatterproof secondary containers.

Disposal Plan

The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations for hazardous waste.[15][20][21]

Waste Segregation
  • Trace Contaminated Waste: Items such as used gloves, gowns, and labware should be considered trace-contaminated waste.[15] These should be placed in clearly labeled, sealed plastic bags or containers.[14]

  • Grossly Contaminated Waste: This includes any unused this compound and materials from spill cleanups. This waste is considered hazardous and must be disposed of accordingly.[15][21]

  • Sharps: Needles and syringes must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous drug waste.[14]

Decontamination and Cleaning
  • All surfaces and equipment must be decontaminated after handling this compound.[14] A typical procedure involves a three-step process: deactivation (if an agent is known), decontamination with a cleaning agent like detergent and water, and disinfection.[22]

  • Cleaning materials must be disposed of as hazardous waste.[18]

Emergency Spill Procedures
  • A written spill procedure must be in place, and spill kits should be readily available.[14][17][18]

  • In the event of a spill, the area should be immediately secured.[18]

  • Only trained personnel with appropriate PPE should clean up the spill.[14] All materials used for cleanup must be disposed of as hazardous waste.[15][18]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound for use in in vitro assays.

  • Pre-Procedure Checklist:

    • Ensure the BSC or isolator has been certified and is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary materials (this compound vial, DMSO, sterile microcentrifuge tubes, pipettes, etc.) inside the BSC.

  • Procedure within the BSC:

    • Carefully uncap the vial of powdered this compound.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.

    • Using a calibrated pipette, add the calculated volume of DMSO to the this compound vial.

    • Securely cap the vial and vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the substance name (this compound), concentration, solvent, date, and user initials.

  • Post-Procedure:

    • Wipe down the exterior of all aliquot tubes and the primary vial with a suitable decontaminating agent before removing them from the BSC.[14]

    • Dispose of all contaminated materials (e.g., pipette tips, empty vials) in the designated hazardous waste container within the BSC.[14]

    • Perform the full decontamination procedure for the BSC work surface.[22]

    • Remove PPE in the designated area, ensuring no cross-contamination. Dispose of single-use items in the appropriate waste stream.

Visualizations

RiskAssessmentWorkflow This compound Risk Assessment Workflow cluster_planning Planning Phase cluster_assessment Assessment Phase cluster_implementation Implementation & Review start Identify Experimental Protocol Involving this compound gather_info Gather Information: - SDS for this compound - Review Literature - Consult EHS start->gather_info identify_hazards Identify Hazards: - Toxicity (acute, chronic) - Routes of Exposure - Physical Hazards gather_info->identify_hazards evaluate_risk Evaluate Risk: - Likelihood of Exposure - Severity of Harm identify_hazards->evaluate_risk determine_controls Determine Control Measures: - Engineering Controls - Administrative Controls - PPE Requirements evaluate_risk->determine_controls implement_sop Develop & Implement Standard Operating Procedure (SOP) determine_controls->implement_sop train_personnel Train Personnel on SOP and Emergency Procedures implement_sop->train_personnel conduct_experiment Conduct Experiment train_personnel->conduct_experiment review_process Review & Update Risk Assessment Periodically conduct_experiment->review_process

Caption: Workflow for conducting a risk assessment before handling this compound.

SignalingPathway Hypothetical Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis mek->apoptosis Leads to transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation This compound This compound (Cytotoxic Agent) This compound->mek Inhibition

Caption: Hypothetical inhibition of a cell survival pathway by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.